molecular formula C16H23NO4 B175591 (R)-4-(Boc-amino)-5-phenylpentanoic acid CAS No. 195867-20-0

(R)-4-(Boc-amino)-5-phenylpentanoic acid

Cat. No.: B175591
CAS No.: 195867-20-0
M. Wt: 293.36 g/mol
InChI Key: VPUKBWPBMROHJH-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-(Boc-amino)-5-phenylpentanoic acid is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUKBWPBMROHJH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373178
Record name (4R)-4-[(tert-Butoxycarbonyl)amino]-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195867-20-0
Record name (4R)-4-[(tert-Butoxycarbonyl)amino]-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (R)-4-(Boc-amino)-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of (R)-4-(Boc-amino)-5-phenylpentanoic acid (CAS No. 195867-20-0), a chiral non-proteinogenic amino acid derivative crucial for advanced pharmaceutical research and development. As a key building block, its unique structure, featuring a gamma-amino acid backbone, a phenyl group, and a tert-butyloxycarbonyl (Boc) protecting group, offers significant strategic advantages in the synthesis of peptidomimetics and complex small molecule therapeutics. This document details its physicochemical properties, outlines robust methodologies for its stereoselective synthesis, provides validated analytical protocols for quality control, and explores its applications in modern drug discovery, with a focus on peptide and bioconjugate chemistry. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

The Strategic Importance in Medicinal Chemistry

This compound is a specialized amino acid building block that has gained prominence in drug development.[1] Its structure is a derivative of γ-aminobutyric acid (GABA), a key inhibitory neurotransmitter, but with specific modifications that impart unique conformational properties. The core value of this molecule lies in the convergence of three key structural features:

  • The γ-Amino Acid Scaffold: Unlike the proteinogenic α-amino acids, the gamma-positioning of the amine group allows for the formation of more flexible and metabolically stable peptide backbones. This is critical for designing peptidomimetics that can overcome the poor pharmacokinetic profiles of natural peptides.

  • The (R)-Stereocenter: The defined stereochemistry at the C4 position is fundamental for achieving specific, high-affinity interactions with chiral biological targets such as enzymes and receptors. Precise stereochemical control is a prerequisite for potent and selective pharmacology.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protection for the amine.[2] This feature is the cornerstone of its utility in stepwise synthetic strategies, particularly in Solid-Phase Peptide Synthesis (SPPS), where the amine must remain unreactive until the desired coupling step.[1] Its removal under mild acidic conditions ensures the integrity of other sensitive functional groups within a growing molecule.[2]

Collectively, these features make this compound an indispensable tool for constructing molecules designed to target specific biological pathways, with applications ranging from neuroscience to biotechnology.[1]

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are essential for its effective use. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 195867-20-0[3]
Molecular Formula C₁₆H₂₃NO₄[4]
Molecular Weight 293.36 g/mol [3][4]
IUPAC Name (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid[3]
Synonyms Boc-γ-L-dihomophenylalanine, (R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid[4][5]
Appearance White solid[1]
Storage Conditions Store at 0-8°C[1]
Computed XLogP3 2.8[3]

Stereoselective Synthesis: A Methodological Overview

The synthesis of enantiomerically pure γ-amino acids is a significant challenge in organic chemistry. The value of this compound is directly tied to its stereochemical purity. Asymmetric hydrogenation of a suitable prochiral precursor is one of the most robust and scalable strategies to achieve this. This approach relies on a chiral catalyst to direct the formation of the desired stereocenter.

The causality behind this choice is twofold: first, catalytic asymmetric hydrogenation is highly efficient, often requiring low catalyst loadings to achieve high turnover numbers. Second, it provides excellent enantioselectivity, frequently exceeding 99% enantiomeric excess (ee), which is critical for pharmaceutical applications. A representative workflow is outlined below.

cluster_prep Precursor Synthesis cluster_main Core Asymmetric Reaction cluster_finish Final Steps P1 Ethyl 3-cyano-4-phenylbutanoate P2 (E)-Ethyl 4-amino-5-phenylpent-3-enoate P1->P2 Reduction (e.g., Raney Ni) M1 (E)-Ethyl 4-amino-5-phenylpent-3-enoate M2 Asymmetric Hydrogenation M1->M2 H₂, Chiral Ru-BINAP catalyst M3 Ethyl (R)-4-amino-5-phenylpentanoate M2->M3 F1 Boc Protection M3->F1 F2 Ester Hydrolysis F1->F2 F3 Final Product: This compound F2->F3

Caption: Asymmetric synthesis workflow for the target compound.
Representative Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative, field-proven method adapted from established principles of asymmetric synthesis for structurally related compounds.[6]

  • Catalyst Preparation: In an inert atmosphere glovebox, dissolve a chiral ruthenium catalyst, such as a Ru(II)-BINAP derivative, in degassed methanol. The choice of a BINAP-type ligand is critical as its C₂ symmetry effectively shields one face of the substrate, leading to high enantioselectivity.

  • Hydrogenation Reaction:

    • Charge a high-pressure hydrogenation vessel with the precursor, (E)-ethyl 4-amino-5-phenylpent-3-enoate, and the catalyst solution in methanol.

    • Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas (e.g., 50-100 psi).

    • Heat the reaction mixture (e.g., to 50°C) and stir vigorously for 12-24 hours. The progress is monitored by HPLC until the starting material is consumed.

  • Boc Protection:

    • After depressurization and catalyst removal (e.g., by filtration through silica gel), dissolve the crude ethyl (R)-4-amino-5-phenylpentanoate in a suitable solvent like tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate (Boc₂O) and a mild base (e.g., triethylamine or aqueous sodium bicarbonate) and stir at room temperature. The reaction is typically complete within a few hours.

  • Saponification (Ester Hydrolysis):

    • To the Boc-protected ester, add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

    • Stir the mixture until HPLC analysis confirms the complete conversion of the ester to the carboxylate salt.

  • Workup and Isolation:

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~3-4, which protonates the carboxylate.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product as a white solid.

This self-validating system ensures success because each step can be monitored by standard analytical techniques (TLC, HPLC, NMR) to confirm conversion and purity before proceeding to the next.

Applications in Drug Development

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in SPPS, a cornerstone of peptide drug discovery. The Boc group's acid sensitivity makes it orthogonal to the base-labile protecting groups (e.g., Fmoc) used in another major SPPS strategy, providing chemists with valuable flexibility.

The workflow for incorporating this building block using Boc-SPPS is a well-defined cycle. The process is self-validating; successful completion of the coupling and deprotection steps is confirmed using qualitative tests (like the Kaiser test) before initiating the next cycle.

cluster_SPPS Boc-SPPS Incorporation Cycle A Start: Resin-Bound Peptide B 1. Deprotection: Remove terminal Boc group (e.g., with TFA) A->B C 2. Neutralization: (e.g., with DIPEA) B->C D 3. Coupling: Add this compound + Activation Agent (e.g., HBTU) C->D E Elongated Peptide (N+1 residues) D->E E->B Repeat Cycle

Sources

A Comprehensive Technical Guide to (R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic Acid: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical development, the precise stereochemical control of molecular architecture is paramount. Chiral building blocks, such as protected amino acids, are fundamental to the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of (R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid, a key chiral intermediate in the synthesis of cardiovascular drugs. As Senior Application Scientists, our goal is to present not just a methodology, but a framework for understanding the critical parameters of its synthesis, characterization, and application, grounded in established chemical principles and field-proven insights.

Compound Identification and Properties

The subject of this guide is the non-proteinogenic γ-amino acid derivative, (R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid.

IUPAC Name: (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid[1]

The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for its application in multi-step syntheses, preventing unwanted side reactions and allowing for controlled peptide bond formation or other modifications[2]. The "(R)" designation signifies the specific stereochemistry at the chiral center (carbon-4), which is critical for its biological activity in the final drug product.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₃NO₄PubChem
Molecular Weight293.36 g/mol [1]
AppearanceWhite to off-white solidAmerican Elements
CAS Number195867-20-0[1]
SynonymsBoc-(R)-4-amino-5-phenylpentanoic acid, (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid, Boc-γ-L-dihomophenylalanine[1][3]

Synthesis of (R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic Acid

The synthesis of this compound involves two key stages: the formation of the chiral amino acid backbone and the protection of the amino group with a Boc moiety.

Rationale for Synthetic Strategy

The primary challenge in synthesizing this molecule is the establishment of the correct stereochemistry at the C4 position. Enantioselective synthesis is therefore paramount. While various methods for the asymmetric synthesis of amino acids exist, a common and effective strategy involves the use of chiral catalysts or starting from a chiral precursor.

The subsequent Boc protection is a standard and well-understood procedure in organic synthesis. The use of di-tert-butyl dicarbonate (Boc₂O) is favored due to its high reactivity with amines under mild basic conditions and the clean byproducts (tert-butanol and CO₂), which are easily removed.

Experimental Protocol: A Two-Step Approach

This protocol is a representative synthesis adapted from established procedures for similar molecules.

Step 1: Synthesis of the Precursor (R)-4-Amino-5-phenylpentanoic acid

The synthesis of the unprotected amino acid can be achieved through various asymmetric routes. One common approach is the asymmetric reduction of a suitable precursor. For the purpose of this guide, we will consider this precursor as the starting material.

Step 2: Boc-Protection of (R)-4-Amino-5-phenylpentanoic acid

This step focuses on the selective protection of the amino group.

  • Materials:

    • (R)-4-Amino-5-phenylpentanoic acid

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N) or another suitable base

    • Dioxane and Water (or a similar solvent system)

    • Ethyl acetate

    • 5% Citric acid solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve (R)-4-Amino-5-phenylpentanoic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

    • Add triethylamine (1.5-2.0 equivalents) to the solution and stir until the amino acid is fully dissolved. The base is crucial to deprotonate the amino group, rendering it nucleophilic.

    • To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic and should be monitored.

    • Continue stirring the reaction mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.

    • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate to remove any unreacted Boc₂O and byproducts.

    • Carefully acidify the aqueous layer to a pH of approximately 3-4 with a 5% citric acid solution. This step protonates the carboxylic acid, making it extractable into an organic solvent.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the pure (R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid as a white solid.

Visualization of the Synthetic Workflow

SynthesisWorkflow Start Starting Material: (R)-4-Amino-5-phenylpentanoic acid BocProtection Boc Protection: - Di-tert-butyl dicarbonate (Boc₂O) - Triethylamine (Et₃N) - Dioxane/Water Start->BocProtection Step 1 Workup Aqueous Workup: - Water addition - Ethyl acetate extraction - Acidification (Citric Acid) BocProtection->Workup Step 2 Purification Purification: - Recrystallization (Ethyl acetate/Hexane) Workup->Purification Step 3 Product Final Product: (R)-4-((tert-Butoxycarbonyl)amino) -5-phenylpentanoic acid Purification->Product Characterization

Caption: Synthetic workflow for the Boc-protection of (R)-4-amino-5-phenylpentanoic acid.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Expected Analytical Data

AnalysisExpected Results
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), methylene and methine protons of the pentanoic acid backbone, and the aromatic protons of the phenyl group. The diastereotopic protons of the benzyl group will likely appear as distinct signals.
¹³C NMR Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the tert-butyl group, aliphatic carbons of the pentanoic acid chain, and the aromatic carbons of the phenyl ring.
Mass Spectrometry (MS) The expected molecular ion peak [M+H]⁺ or [M+Na]⁺.
Purity (HPLC) >98%

Application in Drug Development: A Key Intermediate for Sacubitril

(R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is a crucial building block in the synthesis of Sacubitril, a neprilysin inhibitor. Sacubitril is a component of the combination drug Sacubitril/Valsartan (brand name Entresto), which is a cornerstone therapy for heart failure with reduced ejection fraction (HFrEF)[4][5].

Neprilysin is an enzyme that degrades natriuretic peptides, which are beneficial hormones that help to regulate blood pressure and fluid balance. By inhibiting neprilysin, Sacubitril increases the levels of these peptides, leading to vasodilation and reduced cardiac stress[5]. The specific (R) stereochemistry of the pentanoic acid derivative is essential for the optimal binding and inhibition of the neprilysin enzyme by the active metabolite of Sacubitril.

Mechanism of Action of Sacubitril/Valsartan

Sacubitril_MoA cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP Natriuretic Peptide System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction, Sodium/Water Retention AT1R->Vasoconstriction NatriureticPeptides Natriuretic Peptides (ANP, BNP, CNP) Neprilysin Neprilysin NatriureticPeptides->Neprilysin Vasodilation Vasodilation, Natriuresis, Diuresis NatriureticPeptides->Vasodilation InactiveFragments Inactive Fragments Neprilysin->InactiveFragments Sacubitril Sacubitril (active metabolite) Sacubitril->Neprilysin Inhibits Valsartan Valsartan Valsartan->AT1R Blocks

Caption: Dual mechanism of action of Sacubitril/Valsartan in heart failure.

Conclusion

(R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is more than just a chemical compound; it is a testament to the power of stereocontrolled synthesis in modern medicine. Its preparation, while based on established principles of amino acid protection, requires careful execution to ensure the enantiopurity that is critical for its ultimate biological function. As a key intermediate in the synthesis of Sacubitril, it plays a vital role in a therapeutic agent that has significantly improved the prognosis for patients with heart failure. This guide has provided a comprehensive overview of its synthesis, characterization, and application, offering a valuable resource for researchers and professionals in the field of drug development.

References

  • American Elements. (n.d.). Boc-(R)-4-amino-5-phenylpentanoic acid. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2755985, (R)-4-(Boc-amino)-5-phenylpentanoic acid. Retrieved January 25, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 25, 2026, from [Link]

  • TianMing Pharmaceutical. (n.d.). (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid. Retrieved January 25, 2026, from [Link]

Sources

Introduction: The Indispensable Role of the Boc Group in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the tert-Butoxycarbonyl (Boc) Protecting Group in Amino Acid Chemistry

In the intricate field of peptide synthesis and drug development, the ability to selectively mask and unmask reactive functional groups is paramount. The strategic use of protecting groups is the cornerstone that allows for the controlled, stepwise assembly of complex molecules like peptides.[1] Among the arsenal of protective groups available to the modern chemist, the tert-butoxycarbonyl (Boc) group stands out as one of the most widely used and versatile tools for amine protection.[1][2]

Introduced in the late 1950s, the Boc group revolutionized peptide synthesis by providing a robust yet easily cleavable shield for the α-amino group of amino acids.[3][4] Its unique stability profile—resilience towards nucleophiles and bases combined with predictable lability under specific acidic conditions—makes it an ideal component in complex, multi-step synthetic strategies.[5] This guide offers a deep dive into the core characteristics of the Boc protecting group, from its fundamental chemical principles and reaction mechanisms to its practical application in solid-phase peptide synthesis (SPPS), providing researchers and drug development professionals with the field-proven insights necessary for its successful implementation.

Core Physicochemical Characteristics

The efficacy of the Boc group stems from its distinct chemical structure: a bulky tert-butyl group linked to a carbonyl, which is in turn attached to the amino nitrogen. This arrangement confers several key properties:

  • Acid Lability: The defining characteristic of the Boc group is its susceptibility to cleavage under moderately strong anhydrous acidic conditions.[5] This is the primary mechanism for its removal. Reagents like trifluoroacetic acid (TFA) are commonly employed for this purpose.[2][]

  • Base and Nucleophile Stability: The Boc group is exceptionally stable in the presence of most bases and nucleophiles.[5] This stability is crucial for "orthogonality," a principle where one protecting group can be removed without affecting others on the same molecule.[7] This allows for complex synthetic routes where, for example, a base-labile group like Fmoc can be used in tandem with the acid-labile Boc group.[5]

  • Increased Lipophilicity: The introduction of the Boc group increases the solubility of amino acids and peptide fragments in organic solvents, which can be advantageous for purification and handling during synthesis.[8][9]

The Chemistry of Boc Protection: Mechanism and Protocol

The introduction of the Boc group onto an amino acid's α-amino group is a straightforward and high-yielding process, typically achieved via nucleophilic acylation.[2]

Mechanism of Protection

The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride. The reaction proceeds through the nucleophilic attack of the amino group on one of the electrophilic carbonyl carbons of (Boc)₂O. The presence of a base is required to deprotonate the amino group, thereby increasing its nucleophilicity.[1]

Caption: Mechanism of N-Boc Protection using (Boc)₂O.

Experimental Protocol: General N-Boc Protection of an Amino Acid

This protocol describes a standard method for Boc protection under aqueous conditions.

  • Dissolution: Dissolve the amino acid (1.0 eq.) in a 1:1 mixture of dioxane and water. Add a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) (2.0-2.5 eq.) and stir until the amino acid is fully dissolved.[1][2]

  • Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq.) either neat or dissolved in a small amount of dioxane.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like ethyl acetate or ether to remove unreacted (Boc)₂O and the t-butanol byproduct.[8]

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold, dilute acid solution (e.g., 1N HCl or citric acid).[8] This protonates the carboxylic acid and precipitates the Boc-protected amino acid or allows for its extraction.

  • Isolation: Extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the pure N-Boc-amino acid.

ReagentTypical Role / ConditionSource(s)
Di-tert-butyl dicarbonate ((Boc)₂O)Primary Boc source[1][2]
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON)Alternative Boc source, useful for specific applications[8]
NaOH, NaHCO₃, Triethylamine (TEA)Base for activating the amine[1][2][8]
Dioxane/Water, THF/Water, AcetonitrileSolvent systems[1][2]
Room Temperature to 40°CReaction temperature[2]

Table 1. Common Reagents and Conditions for Boc Protection.

The Chemistry of Boc Deprotection: A Controlled Unveiling

The removal of the Boc group is a critical step in peptide synthesis, enabling the elongation of the peptide chain.[1] This is achieved through an acid-catalyzed hydrolysis mechanism.

Mechanism of Deprotection

The process is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid like TFA. This is followed by the heterolytic cleavage of the tert-butyl-oxygen bond, which generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decomposes, releasing carbon dioxide and the free, protonated amine.[]

Caption: Acid-catalyzed deprotection mechanism of the Boc group.

The Critical Role of Scavengers

The generation of the electrophilic tert-butyl cation is a significant event.[9] This cation can react with nucleophilic side chains of certain amino acids (e.g., Tryptophan, Methionine, Cysteine), leading to unwanted alkylation byproducts.[3] To prevent this, "scavengers" are added to the deprotection cocktail. These are nucleophilic species that readily trap the tert-butyl cation.[][7] Common scavengers include anisole, thioanisole, thiophenol, or triisopropylsilane (TIS).[5][]

Experimental Protocol: General Boc Deprotection in SPPS
  • Resin Swelling: Swell the Boc-protected peptidyl-resin in a suitable solvent like dichloromethane (DCM) for 15-30 minutes.

  • Pre-wash: Drain the solvent and perform a brief pre-wash (1-2 minutes) with the deprotection solution (e.g., 25-50% TFA in DCM).[3][]

  • Deprotection: Add the deprotection solution containing an appropriate scavenger (e.g., 5% anisole) to the resin and agitate for 20-30 minutes at room temperature.[3]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove all traces of acid and the cleaved Boc group byproducts.

  • Neutralization (for SPPS): Before the next coupling step, the newly formed ammonium salt (R-NH₃⁺) must be neutralized to the free amine (R-NH₂). This is typically done by washing the resin with a 5-10% solution of a hindered base, such as diisopropylethylamine (DIPEA), in DCM.

Boc Protecting Group in Solid-Phase Peptide Synthesis (SPPS)

The Boc group was central to the original SPPS methodology developed by R.B. Merrifield.[3] The "Boc/Bn" strategy uses the acid-labile Boc group for temporary protection of the N-terminus and more acid-stable groups, like benzyl (Bn) ethers/esters, for "permanent" side-chain protection.[10]

The Boc-SPPS Cycle

A typical cycle in Boc-SPPS involves three key steps after the initial amino acid is anchored to the resin.

Boc-SPPS Workflow One Cycle of Boc-SPPS Deprotection 1. Deprotection (TFA/DCM) Wash1 Wash (DCM) Deprotection->Wash1 Remove Acid Neutralization 2. Neutralization (DIPEA/DCM) Wash2 Wash (DCM) Neutralization->Wash2 Remove Base Coupling 3. Coupling (Boc-AA, Activator) Coupling->Deprotection Start Next Cycle Wash1->Neutralization Wash2->Coupling

Caption: The iterative workflow of a single Boc-SPPS cycle.

The entire peptide is assembled through repetitions of this cycle. The final step involves cleaving the completed peptide from the resin and removing all side-chain protecting groups simultaneously, which requires a very strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[11]

Boc vs. Fmoc: A Strategic Comparison

While Boc-SPPS is robust, the harsh final cleavage conditions (HF) require specialized equipment. This led to the development of the milder Fmoc/tBu strategy. The choice between them is a critical experimental decision.

FeatureBoc/Bn StrategyFmoc/tBu Strategy
Nα-Protection tert-Butoxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Nα-Deprotection Moderately strong acid (e.g., 25-50% TFA)Base (e.g., 20% piperidine in DMF)
Side-Chain Protection Acid-stable (e.g., Benzyl, Tosyl)Acid-labile (e.g., tert-Butyl, Trityl)
Final Cleavage Strong acid (e.g., HF, TFMSA)Strong acid (e.g., 95% TFA)
Orthogonality "Quasi-orthogonal" based on differential acid lability[10]Fully orthogonal (Base vs. Acid)[10]
Advantages - Less aggregation for long/hydrophobic peptides[]- Lower cost of reagents- Milder overall conditions- Avoids use of highly toxic HF
Disadvantages - Harsh final cleavage (HF)- Repetitive acid treatment can degrade sensitive residues- Piperidine can cause side reactions- Aggregation can be an issue
Best Suited For Hydrophobic or aggregation-prone sequences, base-sensitive peptides[10]Standard peptides, acid-sensitive sequences (e.g., phosphopeptides)[]

Table 2. Comparison of Boc/Bn and Fmoc/tBu SPPS Strategies.

Conclusion

The tert-butoxycarbonyl protecting group remains a cornerstone of chemical synthesis, particularly in the construction of peptides for research and pharmaceutical development. Its well-understood chemistry, predictable reactivity, and robustness provide a reliable platform for complex molecular assembly. While the Fmoc strategy offers milder conditions, the Boc strategy's advantages in synthesizing difficult, hydrophobic, or aggregation-prone sequences ensure its continued relevance.[] A thorough understanding of the mechanisms of Boc protection and deprotection, the potential for side reactions, and the strategic use of scavengers is essential for any scientist aiming to leverage this powerful tool to its full potential.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. Retrieved from [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (R)-4-(Boc-amino)-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-4-(Boc-amino)-5-phenylpentanoic acid is a chiral gamma-amino acid derivative of significant interest in medicinal chemistry and peptide science.[1] Its structure serves as a crucial building block for synthesizing peptidomimetics, constrained peptides, and pharmacologically active molecules.[2] The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its utility in solid-phase and solution-phase synthesis by ensuring chemoselectivity during coupling reactions. This document provides a comprehensive guide to a robust and reproducible three-stage synthesis protocol for this compound, designed for researchers in drug development and organic synthesis. The strategy involves an initial synthesis of the racemic amino acid backbone, followed by standard Boc-protection, and concludes with an efficient enantiomeric resolution via preparative chiral chromatography. This approach balances practicality and scalability, offering a reliable pathway to the high-purity target compound.

Introduction and Strategic Overview

The synthesis of enantiomerically pure non-proteinogenic amino acids is a cornerstone of modern drug discovery. Gamma (γ)-amino acids, in particular, are precursors to compounds that exhibit a range of biological activities and are key components in the development of foldamers with stable secondary structures.[3] The target molecule, this compound, combines the structural features of a γ-amino acid with a chiral center, making its stereocontrolled synthesis a critical objective.

Several enantioselective strategies exist for preparing such molecules, including asymmetric catalysis and the use of chiral pool starting materials.[4][5][6] However, these methods can be complex and may require expensive, specialized reagents. The protocol detailed herein adopts a pragmatic and widely accessible strategy: the synthesis of a racemic precursor followed by chiral resolution.

The Causality Behind Our Synthetic Choices:

  • Racemic Synthesis First: We initiate the process by constructing the racemic 4-amino-5-phenylpentanoic acid backbone. This approach is often more cost-effective and procedurally simpler for initial scale-up compared to a direct asymmetric synthesis. It allows for the bulk preparation of the precursor without the immediate need for stereochemical control. A robust method for this is the alkylation of a carboxylic acid dianion followed by nitrile reduction.[7][8]

  • Why Boc Protection? The amine is protected using di-tert-butyl dicarbonate ((Boc)₂O). The Boc group is the protecting group of choice for this application due to its exceptional stability under a wide range of nucleophilic and basic conditions, while being readily cleavable under mild acidic conditions (e.g., using trifluoroacetic acid, TFA).[9][10] This orthogonality is fundamental in multi-step peptide synthesis. The reaction is high-yielding and procedurally straightforward.[11]

  • Enantiomeric Resolution: With the stable, protected racemic acid in hand, the final and most critical step is the separation of the enantiomers. We employ preparative High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). This technique provides a direct, reliable, and highly efficient method for obtaining excellent enantiomeric purity (>98% ee) and is more predictable than classical resolution via diastereomeric salt formation.[12][13]

The overall synthetic pathway is visualized in the workflow below.

Synthetic_Workflow Start 3-Phenylpropanoic Acid Step1 Stage 1: Racemic Backbone Synthesis (Dianion alkylation & Nitrile reduction) Start->Step1 Intermediate1 Racemic 4-Amino-5-phenylpentanoic Acid Step1->Intermediate1 Step2 Stage 2: Boc Protection (Boc)₂O, Base Intermediate1->Step2 Intermediate2 Racemic (R,S)-4-(Boc-amino)-5-phenylpentanoic Acid Step2->Intermediate2 Step3 Stage 3: Chiral Resolution (Preparative HPLC) Intermediate2->Step3 Product This compound Step3->Product

Caption: Overall 3-stage synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Handle strong bases (LDA), flammable solvents, and reagents with care according to their Safety Data Sheets (SDS).

Stage 1: Synthesis of Racemic 4-Amino-5-phenylpentanoic Acid

This stage is adapted from established methods for γ-amino acid synthesis.[7][8] It involves the formation of a carboxylic acid dianion, which is then alkylated with bromoacetonitrile. The resulting γ-cyano acid is then reduced to the target γ-amino acid.

Materials and Reagents:

  • 3-Phenylpropanoic acid

  • Diisopropylamine

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Bromoacetonitrile

  • Raney Nickel (slurry in water)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ammonia (7 N solution in MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

Protocol:

  • Dianion Formation: a. To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF (200 mL) and diisopropylamine (2.2 eq.). Cool the solution to -20 °C in an acetone/dry ice bath. b. Slowly add n-BuLi (2.2 eq.) dropwise, maintaining the temperature below -10 °C. Stir for 30 minutes at this temperature. c. In a separate flask, dissolve 3-phenylpropanoic acid (1.0 eq.) in anhydrous THF (50 mL). d. Add the acid solution dropwise to the freshly prepared lithium diisopropylamide (LDA) solution at -20 °C. After the addition is complete, allow the mixture to warm to 0 °C and stir for 1 hour to ensure complete dianion formation.

  • Alkylation: a. Cool the reaction mixture back down to -78 °C (acetone/dry ice bath). b. Add bromoacetonitrile (1.1 eq.) dissolved in a small amount of anhydrous THF dropwise. c. Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up and Isolation of γ-Cyano Acid: a. Quench the reaction by carefully adding 1 M HCl (100 mL). b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL). c. Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-cyano-5-phenylpentanoic acid. This intermediate can be used directly in the next step without further purification.

  • Nitrile Reduction: a. Carefully wash the Raney Nickel slurry (approx. 0.5 g per 10 mmol of substrate) with deionized water (3x) and then with methanol (3x) via decantation. b. Dissolve the crude cyano acid in 7 N ammoniacal methanol (150 mL). c. Add the washed Raney Nickel to the solution in a hydrogenation vessel. d. Pressurize the vessel with hydrogen gas (H₂) to 50 psi and shake or stir vigorously at room temperature for 24 hours, or until H₂ uptake ceases. e. Caution: Vent the vessel carefully in the fume hood. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. f. Concentrate the filtrate under reduced pressure. The residue is the crude racemic 4-amino-5-phenylpentanoic acid, which is carried forward to the next stage.

Stage 2: Boc-Protection of Racemic 4-Amino-5-phenylpentanoic Acid

This is a standard procedure for the N-protection of amino acids, providing a stable intermediate for purification and resolution.[11][14]

Boc_Protection_Mechanism cluster_mech Boc-Protection Mechanism Amine R-NH₂ Intermediate [R-NH₂(⁺)-C(=O)O-tBu] + tBuO-C(=O)O(⁻) Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product R-NH-Boc Intermediate->Product ProtonatedBase Base-H(⁺) Intermediate->ProtonatedBase Base Base Base->Product Deprotonation Byproducts tBuOH + CO₂

Caption: Mechanism of amine Boc-protection.

Materials and Reagents:

  • Crude racemic 4-amino-5-phenylpentanoic acid (from Stage 1)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Water

  • Ethyl acetate (EtOAc)

  • Potassium hydrogen sulfate (KHSO₄), 5% aqueous solution

Protocol:

  • Reaction Setup: a. In a round-bottom flask, dissolve the crude amino acid (1.0 eq.) in a solution of NaOH (1.1 eq.) in water (100 mL). b. Add tert-butanol (75 mL) to the solution and stir until the mixture is homogeneous.[11] c. Add di-tert-butyl dicarbonate (1.05 eq.) to the stirring solution. The reaction is often mildly exothermic.[11]

  • Reaction Execution: a. Stir the mixture vigorously at room temperature overnight (16-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Concentrate the reaction mixture in vacuo to remove the tert-butanol. b. Wash the remaining aqueous solution with pentane or hexane (2 x 50 mL) to remove any unreacted (Boc)₂O. c. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of a 5% aqueous KHSO₄ solution.[11] The product will precipitate as a white solid or oil. d. Extract the acidified mixture with ethyl acetate (3 x 100 mL). e. Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. The resulting white solid is racemic (R,S)-4-(Boc-amino)-5-phenylpentanoic acid. It can be further purified by recrystallization from an ethyl acetate/hexane mixture if necessary.

Stage 3: Chiral Resolution by Preparative HPLC

This stage separates the two enantiomers to yield the desired (R)-isomer in high enantiomeric purity.

Materials and Equipment:

  • Racemic (R,S)-4-(Boc-amino)-5-phenylpentanoic acid

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Kromasil® 5-AmyCoat or Chiralcel® OD-H, 250 x 20 mm, 5 µm).[12][15]

Protocol:

  • Method Development (Analytical Scale): a. Before proceeding to the preparative scale, develop a separation method on an analytical chiral column (e.g., 250 x 4.6 mm) of the same stationary phase. b. A typical starting mobile phase is 90:10 (v/v) n-Hexane:Isopropanol + 0.1% TFA. Adjust the ratio to achieve baseline separation (Rs > 1.5).[15] The flow rate for an analytical column is typically 1 mL/min.

  • Preparative Separation: a. Prepare the mobile phase in bulk (e.g., 86:14 n-Hexane:IPA + 0.1% TFA).[12] Degas the solvent mixture before use. b. Dissolve the racemic Boc-protected acid in a minimal amount of the mobile phase or pure isopropanol to create a concentrated solution (e.g., 50-75 mg/mL).[12] c. Set up the preparative HPLC system with the appropriate column and a flow rate scaled for the column diameter (e.g., 15-20 mL/min for a 20 mm ID column). d. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed at the detection wavelength (e.g., 220 nm or 254 nm). e. Inject the sample solution onto the column. The injection volume will depend on the column loading capacity. f. Collect the fractions corresponding to the two separated enantiomeric peaks. The elution order must be determined by injecting a small sample of a known standard, if available, or by subsequent analysis. Typically, fractions are collected in separate vessels for the beginning, peak apex, and tail of each peak to maximize purity.

  • Product Recovery: a. Combine the fractions containing the pure desired enantiomer (determined by analytical HPLC). b. Remove the solvent under reduced pressure using a rotary evaporator. The presence of TFA will require co-evaporation with a non-acidic solvent like dichloromethane or ethyl acetate to ensure its removal. c. Dry the resulting solid or oil under high vacuum to yield the final product, this compound.

  • Quality Control: a. Determine the chemical purity by standard reverse-phase HPLC. b. Confirm the enantiomeric excess (ee) by analytical chiral HPLC. c. Verify the structure and identity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Summary of Quantitative Data

StageKey ReagentsMolar Ratio (to Substrate)Typical YieldPurity/ee
1: Backbone Synthesis 3-Phenylpropanoic acid, LDA, Bromoacetonitrile, Raney Ni1.0 : 2.2 : 1.1 : catalytic55-65% (over 2 steps)>90% (crude)
2: Boc-Protection Racemic Amino Acid, (Boc)₂O, NaOH1.0 : 1.05 : 1.185-95%>98%
3: Chiral Resolution Racemic Boc-AcidN/A35-45% (per enantiomer)>99% ee

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Coll. Vol. 7, p.56 (1990); Vol. 63, p.197 (1985). Available from: [Link]

  • Valenti, C., et al. (2008). An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity. Molecules, 13(4), 716-723. Available from: [Link]

  • Wang, T., et al. (2008). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 18(14), 4072-4074.
  • Wikipedia. Amino acid synthesis. Available from: [Link]

  • Pittelkow, M., et al. (2002).
  • American Elements. Boc-(R)-4-amino-5-phenylpentanoic acid. Available from: [Link]

  • Wang, F., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1406. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

  • Lefebre, F., et al. (2015). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. US Patent 9,206,116 B2.
  • Forró, E., et al. (2022). Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. Molecules, 27(8), 2549.
  • Kim, D., et al. (2019). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic Letters, 21(16), 6273-6277. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Reddy, G. S., et al. (2007). A Protocol for an Asymmetric Synthesis of γ-Amino Acids. The Journal of Organic Chemistry, 72(10), 3895-3897.
  • Al-Majdhoub, M., et al. (2023). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 28(19), 6820. Available from: [Link]

  • De Martino, M., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(2), 384. Available from: [Link]

  • ResearchGate. An efficient synthesis of gamma-amino acids and attempts to drive its enantioselectivity. Available from: [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 187-196.
  • ResearchGate. Chromatograms of enantiomer separation of racemic N-PHT phenylalanine.... Available from: [Link]

  • Seebach, D., et al. (2009). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks That Support Helical Secondary Structure. Journal of the American Chemical Society, 131(43), 15636-15637.

Sources

Application Notes and Protocols for the Use of (R)-4-(Boc-amino)-5-phenylpentanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidic Toolbox with a Bulky β-Amino Acid

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These unique building blocks can impart desirable properties such as enhanced proteolytic stability, constrained conformations leading to improved receptor affinity and selectivity, and novel biological activities. (R)-4-(Boc-amino)-5-phenylpentanoic acid, a β-amino acid analog of phenylalanine, presents a valuable scaffold for designing peptidomimetics with altered backbone structures. The presence of the phenyl group on the β-carbon introduces significant steric bulk, which can influence peptide secondary structure and interactions with biological targets.

This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of this compound into peptide sequences using manual solid-phase peptide synthesis (SPPS). The methodologies described herein are designed to address the challenges associated with sterically hindered amino acids, ensuring high coupling efficiencies and purity of the final peptide product.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this unique amino acid is crucial for its effective application in SPPS.

PropertyValueSource
Molecular Formula C₁₆H₂₃NO₄
Molecular Weight 293.36 g/mol
Appearance White to off-white solid
IUPAC Name (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid
Solubility Soluble in DMF, DCM, and other common organic solvents used in SPPS.General knowledge
Storage Store at 2-8°C to ensure long-term stability.General knowledge

Core Principles and Challenges in Incorporating this compound

The successful incorporation of this compound into a growing peptide chain relies on the fundamental principles of SPPS, which involves a cyclical process of Nα-deprotection, amino acid coupling, and washing steps on a solid support.[1] However, the unique structure of this β-amino acid introduces specific challenges that require careful consideration and protocol optimization.

Key Challenges:

  • Steric Hindrance: The bulky phenyl group in proximity to the reacting carboxyl group can significantly impede the approach of the activated amino acid to the deprotected N-terminus of the resin-bound peptide. This can lead to slow and incomplete coupling reactions, resulting in deletion sequences.

  • Aggregation: Peptides containing multiple hydrophobic and bulky residues are prone to inter- and intra-chain aggregation on the solid support. This can further reduce the accessibility of reactive sites and hinder subsequent deprotection and coupling steps.[2]

  • Slower Reaction Kinetics: The coupling of β-amino acids is often slower compared to their α-amino acid counterparts due to altered bond angles and electronic effects.

To overcome these challenges, the selection of appropriate coupling reagents and reaction conditions is paramount. Potent activating agents are necessary to overcome the steric barrier and drive the coupling reaction to completion.

Recommended Coupling Strategies and Reagents

For sterically hindered amino acids like this compound, standard coupling protocols may not suffice. The following coupling reagents are recommended due to their high reactivity and proven efficacy in difficult couplings.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly effective uronium-based coupling reagent that forms a reactive OAt-ester intermediate. It is known to accelerate coupling reactions and is particularly well-suited for hindered amino acids.[3] The mechanism involves the formation of a highly reactive acyl-uronium species which then reacts with the incoming amine.[4]

  • DIC (N,N'-Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole): This classic carbodiimide-based method remains a robust and cost-effective option. HOBt acts as an additive to form an active ester, which suppresses side reactions and reduces racemization.[5] For sterically demanding couplings, extended reaction times may be necessary.

Experimental Protocols

The following protocols are designed for the manual solid-phase synthesis of a peptide containing this compound using a Boc/Bzl protection strategy on a Wang resin.

Diagram of the SPPS Workflow

SPPS_Workflow Resin Wang Resin Deprotection_1 Boc Deprotection (TFA in DCM) Resin->Deprotection_1 Neutralization_1 Neutralization (DIEA in DCM/DMF) Deprotection_1->Neutralization_1 Coupling_1 Coupling: This compound + HATU/DIEA or DIC/HOBt Neutralization_1->Coupling_1 Wash_1 Washing (DMF, DCM, IPA) Coupling_1->Wash_1 Deprotection_2 Boc Deprotection (TFA in DCM) Wash_1->Deprotection_2 Neutralization_2 Neutralization (DIEA in DCM/DMF) Deprotection_2->Neutralization_2 Coupling_2 Coupling: Next Boc-AA Neutralization_2->Coupling_2 Wash_2 Washing (DMF, DCM, IPA) Coupling_2->Wash_2 Repeat Repeat Cycles Wash_2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash_2->Cleavage Repeat->Deprotection_2 Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Protocol 1: Boc Deprotection

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group from the N-terminus of the growing peptide chain.

  • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Drain the DCM and add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[6]

  • Agitate the mixture for 1-2 minutes, then drain the solution.

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[6]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and dimethylformamide (DMF) (3x).

Causality and Trustworthiness: The two-step TFA treatment ensures complete removal of the Boc group. The initial short treatment removes the bulk of the protecting group, while the second, longer treatment drives the reaction to completion. The extensive washing is critical to remove all traces of TFA, which would otherwise protonate the newly freed amine and prevent the subsequent coupling reaction.

Protocol 2: Coupling of this compound

This protocol describes two effective methods for coupling the sterically hindered β-amino acid. A monitoring step, such as the Kaiser test, should be performed to confirm reaction completion.

Method A: HATU Coupling

  • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin substitution) and HATU (3-4 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (6-8 equivalents) to the solution and pre-activate for 5-10 minutes.

  • Following Boc deprotection and neutralization of the peptide-resin, add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 37-40°C).

  • After the reaction, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and IPA (2x).

Method B: DIC/HOBt Coupling

  • In a separate vessel, dissolve this compound (3-4 equivalents) and HOBt (3-4 equivalents) in DMF.

  • Following Boc deprotection and neutralization of the peptide-resin, add the amino acid/HOBt solution to the resin.

  • Add DIC (3-4 equivalents) to the reaction vessel.

  • Agitate the mixture for 4-12 hours at room temperature.[5]

  • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and IPA (2x).

Causality and Trustworthiness: The use of a molar excess of the amino acid and coupling reagents helps to drive the reaction to completion, overcoming the steric hindrance. Pre-activation in the HATU protocol ensures the formation of the highly reactive OAt-ester before its addition to the resin, maximizing coupling efficiency. The extended coupling times are necessary to allow the sterically hindered components to react fully.

Protocol 3: Final Cleavage and Deprotection

This procedure cleaves the completed peptide from the Wang resin and removes any acid-labile side-chain protecting groups.

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail. A common and effective cocktail for peptides without sensitive residues (e.g., Cys, Met, Trp) is Reagent B : 88% TFA, 5% phenol, 5% water, and 2% triisopropylsilane (TIS).[7]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.[8]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality and Trustworthiness: TFA is a strong acid that cleaves the ester linkage to the Wang resin and removes Boc and other acid-labile side-chain protecting groups. The scavengers (phenol, water, TIS) are crucial for quenching the highly reactive cationic species generated during deprotection, thereby preventing unwanted side reactions and modification of the peptide.[9] Cold ether precipitation is an effective method for isolating the crude peptide from the soluble cleavage byproducts.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Coupling (Deletion Sequence) - Insufficient coupling time or reagent excess.- Steric hindrance.- Peptide aggregation.- Increase coupling time.- Use a higher excess of amino acid and coupling reagents.- Perform a double coupling (repeat the coupling step).- Use a more potent coupling reagent like HATU.[3]- Incorporate a chaotropic salt (e.g., LiCl) in the coupling mixture to disrupt aggregation.[2]
Peptide Aggregation - Hydrophobic nature of the peptide sequence.- Use a resin with a lower substitution level.- Perform the synthesis at a slightly elevated temperature.- Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) as a co-solvent with DMF.[2]
Side Reactions during Cleavage - Inadequate scavenging of reactive cations.- Ensure the use of an appropriate cleavage cocktail with sufficient scavengers based on the peptide sequence.[7][9]

Conclusion

The successful incorporation of this compound into peptides via SPPS is readily achievable with careful consideration of the inherent challenges posed by its sterically demanding structure. By employing potent coupling reagents such as HATU or optimized DIC/HOBt protocols with extended reaction times, researchers can efficiently synthesize novel peptidomimetics. The detailed protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and drug development professionals seeking to explore the potential of this and other bulky, non-natural amino acids in their research endeavors.

References

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2006(19), 3253-3258.
  • de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1194.
  • Aapptec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Limbach, M., et al. (2006). Synthesis of .beta.3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support. Request PDF.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Luxembourg Bio Technologies Ltd. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from [Link]

  • Aapptec. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • de Souza, A. C., & Miranda, M. T. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Letters in Organic Chemistry, 10(8), 558-565.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Muttenthaler, M., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Medicinal Chemistry, 64(15), 10897-10939.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • University of Surrey. (n.d.). Boc Solid-Phase Synthesis of Conjugable Cyclic Depsipeptide Cotransin for Use as a Biological Probe. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • MDPI. (n.d.). β-Hairpin-Based Peptide Hydrogels: The Case of MAX1. Retrieved from [Link]

  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide [Video]. YouTube. [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.

Sources

Introduction: Navigating the Challenges of Atypical Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Peptide Coupling Methodologies for (R)-4-(Boc-amino)-5-phenylpentanoic Acid

This compound is a valuable building block in modern peptide chemistry and drug development.[1] As a protected β-amino acid, its incorporation into peptide sequences allows for the synthesis of peptidomimetics with unique conformational properties and enhanced proteolytic stability compared to their α-peptide counterparts.[2] However, its structure—characterized by a β-amino group and a bulky phenylpentyl side chain—presents distinct challenges that deviate from standard peptide synthesis protocols.[3]

The primary hurdles include significant steric hindrance around the carboxylic acid moiety, which can drastically slow down coupling kinetics, and the potential for intramolecular cyclization to form a stable six-membered lactam, a common side reaction for β-amino acids.[2][4] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of robust coupling methods, explains the causality behind protocol choices, and offers detailed, field-proven protocols to successfully incorporate this atypical amino acid while minimizing side reactions and maximizing yield.

Core Principles and Key Challenges

The formation of a peptide bond is a condensation reaction involving the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amino group.[5][6] This activation is the critical step where efficiency can be lost and side reactions can occur.[5]

G cluster_0 Activation Step cluster_1 Coupling Step BocAA Boc-β-AA-OH (this compound) ActivatedEster Activated Intermediate (e.g., OAt-ester) BocAA->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU, EDC) Peptide Coupled Peptide ActivatedEster->Peptide AminoComponent N-terminal Amine (H₂N-Peptide)

Figure 1: General workflow for peptide bond formation.

1. Steric Hindrance: The bulky side chain adjacent to the carboxyl group physically obstructs the approach of the coupling reagents and the incoming amine, requiring more potent activation methods and potentially longer reaction times to achieve complete coupling.[3][7] Traditional carbodiimide methods may prove inefficient without the proper additives.[3]

2. Intramolecular Cyclization (Lactam Formation): During the activation step, the activated carboxylic acid can be attacked by the internal Boc-protected amino group, leading to the formation of a thermodynamically stable six-membered piperidinone ring. This side reaction is a significant concern for β-amino acids and effectively consumes the starting material. The choice of coupling reagent and reaction conditions is critical to favor the desired intermolecular reaction over this intramolecular pathway.

G cluster_0 Reaction Pathways for Activated β-Amino Acid Activated Activated Boc-β-AA-OX Intermolecular Intermolecular Coupling Activated->Intermolecular Intramolecular Intramolecular Cyclization (Lactam Formation) Activated->Intramolecular Amine + H₂N-Peptide

Figure 2: Competing reaction pathways for the activated amino acid.

3. Racemization: Racemization involves the loss of stereochemical integrity at the chiral center.[8][9] For N-urethane protected amino acids, such as Boc-protected ones, the risk of racemization via the common oxazolinone mechanism is significantly reduced.[5][10] Therefore, while it should always be a consideration, it is a lower-risk side reaction for this specific substrate compared to C-terminal peptide fragments.

Recommended Coupling Methodologies and Protocols

Success in coupling this compound hinges on selecting a coupling strategy that generates a highly reactive activated intermediate rapidly, thereby favoring the bimolecular reaction with the amine component before intramolecular cyclization can occur.

Method 1: Uronium/Aminium Salt-Based Coupling (HATU/DIPEA)

This is the premier method for sterically demanding couplings.[11] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is more reactive than the corresponding HOBt ester formed by HBTU.[11] The presence of the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine) is crucial to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.

Causality Behind the Choice:

  • High Reactivity: The HATU-derived active ester is exceptionally reactive, accelerating the rate of acylation to outcompete potential side reactions.[11]

  • Reduced Racemization: The reaction proceeds rapidly and under mild conditions, and the HOAt leaving group is known to suppress racemization effectively.[5][8]

  • Proven Efficacy: Uronium salt reagents are well-established for coupling sterically hindered and N-methylated amino acids.[5][11]

G BocAA Boc-β-AA-COO⁻ OAt_Ester OAt-Active Ester BocAA->OAt_Ester HATU HATU HATU->OAt_Ester + DIPEA Amine H₂N-Peptide Peptide Dipeptide Amine->Peptide Nucleophilic Attack OAt_Ester->Peptide HOAt HOAt OAt_Ester->HOAt releases

Figure 3: Simplified mechanism of HATU-mediated coupling.

Detailed Protocol: HATU-Mediated Coupling

  • Reagent Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and HATU (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or NMP (N-Methyl-2-pyrrolidone).

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.0 eq) dropwise while stirring. Allow the mixture to pre-activate for 1-2 minutes. The solution should remain clear.[7]

  • Amine Addition: Add the amino component (e.g., an amino-acid ester hydrochloride or a resin-bound peptide with a free N-terminus, 1.0 eq). If the amine is a hydrochloride salt, an additional equivalent of DIPEA (1.0 eq) may be required for neutralization.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. For particularly difficult couplings, the reaction time may be extended.[7]

  • Monitoring: Monitor the reaction progress by an appropriate method. For solution-phase synthesis, use Thin Layer Chromatography (TLC) or LC-MS. For solid-phase synthesis, a Kaiser test can be performed on a small sample of resin beads to check for the presence of free primary amines.[7][12] A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.

  • Work-up (Solution Phase):

    • Remove the solvent under reduced pressure.

    • Dilute the residue with a water-immiscible organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic phase sequentially with 1 N HCl (to remove excess DIPEA), 1 N NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.[13]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.

    • Purify the crude peptide by flash column chromatography.

  • Work-up (Solid Phase):

    • Filter the reaction solution from the resin.

    • Wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x) to remove all soluble reagents and byproducts.[12]

    • Proceed to the next deprotection/coupling cycle.

Method 2: Carbodiimide Coupling with Oxyma Pure (EDC/Oxyma)

This method is a modern, safer, and often more efficient alternative to the classic EDC/HOBt combination.[5] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide, simplifying byproduct removal.[5][11] Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) is a highly effective, non-explosive additive that accelerates coupling and suppresses racemization more efficiently than HOBt.[5]

Causality Behind the Choice:

  • Safety: Oxyma is a non-explosive alternative to HOBt and HOAt.[5]

  • High Efficiency: The Oxyma-based active ester is more reactive than the HOBt equivalent, providing faster coupling rates which can help minimize intramolecular cyclization.

  • Simplified Work-up: The urea byproduct formed from EDC is water-soluble, making it easy to remove during an aqueous work-up in solution-phase synthesis.[5][12]

Detailed Protocol: EDC/Oxyma-Mediated Coupling

  • Reagent Preparation: In a reaction vessel, dissolve this compound (1.0 eq), the amine component (1.0 eq), and Oxyma Pure (1.1 eq) in anhydrous DCM or DMF.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) as a solid in one portion.[12]

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring overnight (12-16 hours).

  • Monitoring: Monitor the reaction as described in the HATU protocol.

  • Work-up (Solution Phase):

    • If using DMF, remove the solvent under reduced pressure. If using DCM, proceed directly.

    • Dilute with Ethyl Acetate or DCM.

    • Wash the organic solution sequentially with 1 N HCl, 1 N NaHCO₃, and brine. The water-soluble N-acylurea byproduct will be removed in these washes.[12]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify via flash column chromatography.

  • Work-up (Solid Phase):

    • Follow the same washing procedure as described for the HATU protocol (DMF, DCM, Methanol washes).

Comparative Analysis of Recommended Methods

FeatureHATU / DIPEAEDC / Oxyma Pure
Coupling Efficiency Very High, especially for hindered systems[11]High, generally very reliable
Reaction Speed Fast (typically 1-4 hours)[12]Moderate to Slow (typically requires overnight)
Racemization Risk Very Low[5][11]Very Low[5]
Side Reaction Risk Minimized due to high speed and reactivityLow, but slower speed may slightly increase risk of cyclization
Reagent Cost HighModerate
Byproduct Removal Soluble, removed by standard work-up/washesWater-soluble urea, easily removed by aqueous work-up[5]
Best For Difficult, sterically hindered couplings; rapid synthesisGeneral purpose, cost-effective synthesis; solution-phase

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ACS Publications. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

  • Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Toth, G. K., & Vizzavona, J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]

  • ResearchGate. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

  • Wang, L., et al. (2018). Approaches for peptide and protein cyclisation. Organic & Biomolecular Chemistry, 16(29), 5248-5259. [Link]

  • C&EN Global Enterprise. (1979). Boc amino acid could, but doesn't, racemize. [Link]

  • Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. [Link]

  • Organic Syntheses. Procedure for EDC/Oxyma Coupling. [Link]

Sources

(R)-4-(Boc-amino)-5-phenylpentanoic Acid: A Versatile Precursor for the Development of Neprilysin Inhibitors in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Neprilysin for Neurodegenerative Disorders

In the landscape of neuroscience research, particularly in the pursuit of therapeutics for neurodegenerative diseases like Alzheimer's, the enzyme neprilysin (NEP) has emerged as a critical target. Neprilysin is a zinc-dependent metalloprotease responsible for the degradation of several key peptides in the central nervous system, most notably amyloid-beta (Aβ) peptides.[1] An age-related decline in neprilysin activity is believed to contribute to the accumulation of Aβ plaques, a hallmark pathology of Alzheimer's disease.[2] Consequently, strategies to modulate neprilysin activity are of significant interest to the scientific community. While direct enhancement of neprilysin activity is one avenue, the synthesis of specific inhibitors allows for the precise study of its physiological roles and the validation of its therapeutic potential.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the utility of (R)-4-(Boc-amino)-5-phenylpentanoic acid as a versatile chemical building block for the synthesis of potent neprilysin inhibitors. While not an inhibitor itself, its structural features make it an ideal starting material for the creation of novel compounds aimed at unraveling the complexities of neprilysin function in the brain.

Chemical Profile of this compound

This chiral amino acid derivative possesses key functionalities that are amenable to a variety of synthetic transformations. The tert-butyloxycarbonyl (Boc) protecting group on the amine provides stability and allows for controlled deprotection and subsequent modification, a crucial aspect in multi-step organic synthesis.[3]

PropertyValueSource
IUPAC Name (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acidN/A
Molecular Formula C₁₆H₂₃NO₄N/A
Molecular Weight 293.36 g/mol N/A
Appearance White to off-white powderN/A
Chirality (R)N/A

Rationale for Use in Neprilysin Inhibitor Synthesis

The structural framework of this compound shares similarities with known neprilysin inhibitors, such as sacubitril.[4] Sacubitril, in its active form, is a potent inhibitor of neprilysin and a key component of the FDA-approved drug Entresto®, used for the treatment of heart failure.[5][6] The synthesis of sacubitril and its derivatives often involves precursors with a similar pentanoic acid backbone and a protected amine, highlighting the potential of the topic compound in designing novel neprilysin inhibitors for neuroscience applications.[7][8]

The general strategy involves utilizing the carboxylic acid and the deprotected amine of the (R)-4-amino-5-phenylpentanoic acid core to introduce various functional groups that can interact with the active site of the neprilysin enzyme.

G Topic_Compound This compound Deprotection Boc Deprotection Topic_Compound->Deprotection Acidic Conditions Carboxylic_Acid_Activation Carboxylic Acid Activation (e.g., Esterification) Topic_Compound->Carboxylic_Acid_Activation Amine_Modification Amine Modification (e.g., Acylation) Deprotection->Amine_Modification NEP_Inhibitor Potential Neprilysin Inhibitor Amine_Modification->NEP_Inhibitor Carboxylic_Acid_Activation->NEP_Inhibitor

Figure 1: Synthetic utility of the topic compound.

Part 1: In Vitro Characterization of Novel Neprilysin Inhibitors

The initial evaluation of newly synthesized compounds derived from this compound involves determining their inhibitory potency against purified neprilysin in a controlled, cell-free environment.

Protocol 1: Fluorometric In Vitro Neprilysin Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[9][10][11] It relies on the cleavage of a fluorogenic substrate by neprilysin, where the resulting fluorescence is quenched in the presence of an inhibitor.

Materials:

  • Recombinant human neprilysin (e.g., from R&D Systems or similar)

  • Neprilysin fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH or similar)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 5 µM ZnCl₂

  • Test compounds (synthesized from the topic compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Thiorphan)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission ~320/405 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant neprilysin in assay buffer. The final concentration in the well should be empirically determined to yield a robust signal within the linear range of the assay (typically 1-5 ng/well).

    • Prepare a stock solution of the fluorogenic substrate in DMSO. The final concentration in the well should be at or below the Km value for neprilysin to ensure sensitivity to competitive inhibitors (typically 10-20 µM).

    • Prepare serial dilutions of the test compounds and the positive control (Thiorphan) in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

  • Assay Setup (per well):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted test compound, positive control, or vehicle (assay buffer with DMSO) to the respective wells.

    • Add 20 µL of the diluted recombinant neprilysin solution to all wells except for the "no enzyme" control wells. Add 20 µL of assay buffer to these wells instead.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each concentration of the test compound, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

    • Normalize the velocities to the vehicle control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

G cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Compounds) Plate_Setup Set up 96-well plate (Buffer, Inhibitors, Enzyme) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading (37°C) Add_Substrate->Kinetic_Read Calculate_Velocity Calculate Initial Velocities Kinetic_Read->Calculate_Velocity Normalize_Data Normalize to Controls Calculate_Velocity->Normalize_Data Plot_Curve Plot Inhibition Curve Normalize_Data->Plot_Curve Determine_IC50 Determine IC₅₀ Value Plot_Curve->Determine_IC50

Figure 2: Workflow for in vitro neprilysin inhibition assay.

Part 2: Cellular Assays to Assess Neprilysin Inhibition and Aβ Degradation

Following in vitro validation, it is crucial to assess the efficacy of the synthesized inhibitors in a cellular context. The human neuroblastoma cell line, SH-SY5Y, is a widely used model in neuroscience research as it can be differentiated into a neuronal phenotype and endogenously expresses neprilysin.[12][13]

Protocol 2: SH-SY5Y Cell-Based Neprilysin Activity Assay

This protocol measures the ability of a test compound to inhibit neprilysin activity on the surface of intact cells, providing a more physiologically relevant assessment.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[14]

  • Assay Medium: Serum-free DMEM/F12

  • Test compounds and positive control (Thiorphan)

  • Neprilysin fluorogenic substrate

  • 96-well clear-bottom, black-walled cell culture plate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells according to standard protocols.[14]

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere and grow to 80-90% confluency.

  • Compound Treatment:

    • Aspirate the culture medium and wash the cells once with warm PBS.

    • Add 100 µL of assay medium containing various concentrations of the test compound, positive control, or vehicle (DMSO) to the respective wells.

    • Incubate the plate at 37°C in a CO₂ incubator for 1 hour.

  • Neprilysin Activity Measurement:

    • Add the fluorogenic substrate to each well to a final concentration of 10-20 µM.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Analyze the data as described in Protocol 1 to determine the cellular IC₅₀ value.

    • (Optional) Perform a cell viability assay (e.g., MTT or PrestoBlue™) on a parallel plate to ensure that the observed inhibition is not due to cytotoxicity.

Protocol 3: Measurement of Endogenous Amyloid-Beta Degradation

This assay directly measures the functional consequence of neprilysin inhibition – the reduction in Aβ degradation.

Materials:

  • SH-SY5Y cells

  • Recombinant human Amyloid-beta (1-42) peptide

  • Test compounds and positive control (Thiorphan)

  • Human Aβ42 ELISA kit (e.g., from Invitrogen or similar)

  • Lysis Buffer: RIPA buffer with protease inhibitors

Procedure:

  • Cell Culture and Treatment:

    • Culture and plate SH-SY5Y cells as described in Protocol 2.

    • Treat the cells with test compounds or controls for 1 hour.

    • Add recombinant human Aβ42 to the medium of each well to a final concentration of 100-200 nM.

    • Incubate for a defined period (e.g., 4, 8, or 12 hours) to allow for cellular uptake and degradation.

  • Sample Collection:

    • Collect the cell culture supernatant (extracellular fraction).

    • Wash the cells with cold PBS and lyse them with Lysis Buffer (intracellular fraction).

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Aβ42 Quantification:

    • Measure the concentration of Aβ42 in both the extracellular and intracellular fractions using a human Aβ42 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the levels of Aβ42 in the compound-treated wells to the vehicle-treated wells. A higher level of Aβ42 in the treated wells indicates inhibition of its degradation by neprilysin.

Part 3: In Vivo Evaluation in Alzheimer's Disease Mouse Models

Promising candidate inhibitors should be evaluated in vivo to assess their pharmacokinetic properties, brain penetration, and efficacy in reducing Aβ pathology. Transgenic mouse models of Alzheimer's disease that overexpress human amyloid precursor protein (APP) and develop age-dependent Aβ plaques are commonly used.[2][15]

Protocol 4: Administration of Neprilysin Inhibitors and Brain Tissue Analysis

This protocol outlines the general steps for in vivo testing of a candidate neprilysin inhibitor.

Materials:

  • Alzheimer's disease transgenic mice (e.g., 5XFAD, APP/PS1)

  • Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

  • Vehicle control

  • Anesthesia and surgical tools for tissue collection

  • Brain homogenization buffer (e.g., containing protease inhibitors)

  • ELISA kits for mouse/human Aβ40 and Aβ42

Procedure:

  • Animal Dosing:

    • Acclimate the mice and divide them into treatment and vehicle control groups.

    • Administer the test compound or vehicle to the mice according to the desired dosing regimen (e.g., daily for several weeks). The dose and route of administration will need to be optimized based on preliminary pharmacokinetic studies.

  • Tissue Collection and Homogenization:

    • At the end of the treatment period, euthanize the mice and perfuse with cold PBS.

    • Dissect the brains and separate the cortex and hippocampus.

    • Homogenize the brain tissue in a suitable buffer to extract different Aβ fractions (e.g., soluble and insoluble). A common method involves sequential extraction with DEA and formic acid.[16]

  • Aβ Quantification:

    • Measure the levels of Aβ40 and Aβ42 in the brain homogenates using specific ELISA kits.[17][18][19]

  • Data Analysis:

    • Compare the Aβ levels in the brains of the treated mice to the vehicle control group. A significant reduction in Aβ levels in the treated group would indicate in vivo efficacy of the neprilysin inhibitor.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

G Select_Model Select AD Mouse Model (e.g., 5XFAD) Dosing Administer Compound (e.g., Oral Gavage) Select_Model->Dosing Tissue_Collection Collect Brain Tissue (Cortex, Hippocampus) Dosing->Tissue_Collection Homogenization Brain Homogenization (Soluble/Insoluble Fractions) Tissue_Collection->Homogenization ELISA Quantify Aβ40/Aβ42 (ELISA) Homogenization->ELISA Analysis Statistical Analysis ELISA->Analysis

Figure 3: In vivo experimental workflow.

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for medicinal chemists and drug discovery scientists working in the field of neuroscience. Its inherent structural features make it an excellent scaffold for the synthesis of novel neprilysin inhibitors. The protocols detailed in this guide provide a comprehensive framework for the in vitro, cellular, and in vivo evaluation of such compounds. By systematically applying these methodologies, researchers can effectively characterize the potency and efficacy of new chemical entities, ultimately contributing to the development of potential therapeutics for Alzheimer's disease and other neurological disorders where neprilysin plays a key role. The path from a synthetic precursor to a clinically viable drug is long and challenging, but it begins with robust and reproducible preclinical research, for which this compound is an excellent starting point.

References

  • CN112174798A - Synthesis method of Sacubitril valsartan sodium LCZ696 - Google P
  • Sacubitril - New Drug Approvals. (2015, August 13). (URL: [Link])

  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (URL: [Link])

  • Neprilysin inhibitors and risk of Alzheimer's disease: A future perspective - PMC. (2023, October 17). (URL: [Link])

  • Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis - PMC. (2023, May 3). (URL: [Link])

  • Determination of hypoxic effect on neprilysin activity in human neuroblastoma SH-SY5Y cells using a novel HPLC method - PubMed. (URL: [Link])

  • Intranasal Delivery of Collagen-Loaded Neprilysin Clears Beta-Amyloid Plaques in a Transgenic Alzheimer Mouse Model - Frontiers. (2021, April 21). (URL: [Link])

  • Neprilysin Activity Assay Kit (Fluorometric) (BN00723). (URL: [Link])

  • Sacubitril-impurities | Pharmaffiliates. (URL: [Link])

  • Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - Frontiers. (URL: [Link])

  • Mouse Brain Lysate Protocol for Detecting Antibodies by ELISA? - ResearchGate. (2016, May 31). (URL: [Link])

  • Neprilysin: An Enzyme Candidate to Slow the Progression of Alzheimer's Disease - PMC. (URL: [Link])

  • Synthesis of a Precursor to Sacubitril Using Enabling Technologies | Organic Letters. (2015, October 28). (URL: [Link])

  • Schematic representation of the role of neprilysin in cardiovascular and Alzheimer's diseases (black lines) - ResearchGate. (URL: [Link])

  • Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - Frontiers. (URL: [Link])

  • Neprilysin Inhibitor Screening Kit (Fluorometric) - Creative BioMart. (URL: [Link])

  • Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PubMed Central. (URL: [Link])

  • Differentiation Protocol for SHSY5Y - iGEM. (URL: [Link])

  • Neprilysin Gene Transfer Reduces Amyloid-Beta Accumulation and Improves Behavior in Alzheimer's Mouse Model - GeneOnline. (2025, October 10). (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Nuances of Boc Deprotection for Pentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist: Welcome to our dedicated technical support center for troubleshooting the often-finicky process of Boc deprotection, with a special focus on pentanoic acid derivatives. As researchers and drug development professionals, we understand that while the tert-butoxycarbonyl (Boc) group is an invaluable tool for amine protection, its removal is not always straightforward. Incomplete reactions and undesirable side products can derail a synthetic route, costing valuable time and resources.

This guide is structured to provide you with not just protocols, but a deeper understanding of the underlying chemical principles. By grasping the "why" behind each step, you will be better equipped to diagnose and resolve issues encountered in your own experiments.

Understanding the Boc Deprotection Reaction: The Foundational Chemistry

The acid-labile nature of the Boc group is central to its utility. The most common method for its removal involves treatment with a strong acid, typically trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1][2] The generally accepted mechanism proceeds through a few key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Formation of a Carbocation: The protonated intermediate fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and readily decomposes, releasing carbon dioxide.

  • Formation of the Amine Salt: The newly liberated amine is protonated by the acidic medium, forming the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).

This process is illustrated in the diagram below:

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid tBu_Cation (CH3)3C+ Protonated_Boc->tBu_Cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Amine_Salt R-NH3+ X- Free_Amine->Amine_Salt + H+X-

Caption: Acid-catalyzed Boc deprotection mechanism.

Troubleshooting Incomplete Deprotection: A Question-and-Answer Guide

This section addresses specific issues you may encounter during the deprotection of your Boc-protected pentanoic acid derivatives.

Question 1: My TLC/LC-MS analysis shows a significant amount of starting material remaining, even after extended reaction times. What could be the cause?

Answer: Incomplete deprotection is a common hurdle and can stem from several factors. Let's break down the potential culprits and their solutions:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acidity of the reaction medium.[3] For many substrates, a 20-50% (v/v) solution of TFA in dichloromethane (DCM) is sufficient.[] However, if your pentanoic acid derivative is particularly stable or sterically hindered, you may need to increase the TFA concentration or switch to a stronger acid system, such as 4M HCl in 1,4-dioxane.

  • Steric Hindrance: The long alkyl chain of a pentanoic acid derivative, or other bulky substituents on the molecule, can sterically hinder the approach of the acid to the Boc group, slowing down the reaction.[5][6] In such cases, extending the reaction time or gentle heating (e.g., to 30-40°C) may be necessary. However, be mindful that elevated temperatures can also promote side reactions.

  • Solvent Issues: The chosen solvent must effectively solvate both your substrate and the acid. DCM is a common choice for TFA-mediated deprotections due to its ability to dissolve a wide range of organic compounds. If your substrate has poor solubility in DCM, consider alternative solvent systems.

  • Moisture Contamination: Water in your reaction mixture can compete with your substrate for the acid, effectively reducing its concentration and hindering the deprotection.[7] Ensure that your solvent and glassware are anhydrous, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 2: The deprotection seems to be working, but I'm observing the formation of an unexpected, higher molecular weight side product. What is happening?

Answer: This is a classic sign of tert-butylation , a common side reaction during Boc deprotection. The highly reactive tert-butyl cation generated during the reaction can act as an electrophile and alkylate nucleophilic sites on your molecule or other molecules in the reaction mixture.[8] For pentanoic acid derivatives with other functional groups, this can be particularly problematic.

To mitigate this, the use of scavengers is highly recommended.[8] Scavengers are nucleophilic species that are added to the reaction mixture to "trap" the tert-butyl cations before they can react with your desired product.

ScavengerTypical ConcentrationTarget Functional Group
Triisopropylsilane (TIS)2.5–5% (v/v)General purpose carbocation scavenger
Thioanisole5% (v/v)Particularly effective for protecting tryptophan and methionine residues
1,2-Ethanedithiol (EDT)2.5% (v/v)Useful for protecting cysteine residues
Anisole5% (v/v)Can be used to protect tyrosine residues

Question 3: My pentanoic acid derivative contains other acid-sensitive functional groups (e.g., esters, acetals). How can I deprotect the Boc group without affecting these other groups?

Answer: This is a common challenge in multi-step synthesis that requires a careful selection of deprotection conditions. While the Boc group is generally more acid-labile than many other protecting groups, harsh conditions can lead to unwanted cleavage.[9]

Here are some strategies to consider:

  • Milder Acidic Conditions: Instead of high concentrations of TFA, you might have success with more dilute solutions or weaker acids. For example, aqueous phosphoric acid has been shown to be effective for Boc deprotection while tolerating other acid-sensitive groups.[8]

  • Alternative Deprotection Reagents: If strong acids are not viable, several milder, non-acidic methods can be employed. These include:

    • Oxalyl Chloride in Methanol: This system provides a mild and selective method for Boc deprotection at room temperature.[1][5]

    • Thermal Deprotection: In some cases, simply heating the Boc-protected compound in a suitable solvent (like methanol or trifluoroethanol) can effect deprotection without the need for an acid catalyst.[9][10]

    • Lewis Acids: Reagents such as zinc bromide (ZnBr2) in DCM can selectively cleave Boc groups.[2]

The following flowchart can guide your decision-making process when troubleshooting an incomplete Boc deprotection:

Troubleshooting_Workflow start Incomplete Boc Deprotection Observed check_reagents Verify Acid Concentration and Purity start->check_reagents increase_acid Increase Acid Concentration or Reaction Time check_reagents->increase_acid No check_solubility Is Substrate Fully Dissolved? check_reagents->check_solubility Yes increase_acid->check_solubility change_solvent Switch to a Better Solvent check_solubility->change_solvent No check_side_products Are Side Products (e.g., tert-butylation) Observed? check_solubility->check_side_products Yes change_solvent->check_side_products add_scavengers Add Scavengers (e.g., TIS) check_side_products->add_scavengers Yes acid_sensitive_groups Are Other Acid-Sensitive Groups Present? check_side_products->acid_sensitive_groups No add_scavengers->acid_sensitive_groups milder_conditions Consider Milder/Alternative Methods (e.g., Thermal, Oxalyl Chloride) acid_sensitive_groups->milder_conditions Yes success Successful Deprotection acid_sensitive_groups->success No milder_conditions->success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Boc deprotection reaction? A1: The most common methods are Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • TLC: The deprotected amine is typically more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin is a good way to visualize the appearance of the primary or secondary amine product.

  • ¹H NMR: The disappearance of the characteristic singlet of the nine tert-butyl protons of the Boc group at approximately 1.4 ppm is a clear indicator of deprotection.[10]

Q2: After the reaction is complete, how do I remove the excess acid and isolate my deprotected amine? A2: The work-up procedure depends on the acid used and the properties of your product.

  • For TFA: The excess TFA can often be removed by co-evaporation with a non-polar solvent like toluene.[11] The resulting TFA salt can sometimes be used directly in the next step. To obtain the free amine, you can dissolve the residue in an organic solvent and wash with a mild aqueous base like sodium bicarbonate, followed by a brine wash and drying over an anhydrous salt (e.g., Na₂SO₄).[12]

  • For HCl in Dioxane: The solvent and excess HCl can be removed under reduced pressure. The resulting hydrochloride salt is often a solid that can be isolated by filtration or used as is. Neutralization can be achieved using similar basic wash procedures as with TFA salts.

Q3: Can I use heat to speed up a sluggish deprotection reaction? A3: Yes, gentle heating can increase the reaction rate. However, it's a trade-off, as higher temperatures can also increase the likelihood of side reactions, especially if your molecule has other sensitive functional groups. If you choose to heat the reaction, do so cautiously and monitor the reaction closely for the formation of byproducts.

Experimental Protocols

Standard Protocol: TFA-Mediated Boc Deprotection
  • Dissolve the Boc-protected pentanoic acid derivative in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • If your substrate is susceptible to tert-butylation, add an appropriate scavenger (e.g., triisopropylsilane, 2.5–5% v/v).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20–50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or ¹H NMR until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3 x volume of DCM used) to remove residual TFA.

  • Proceed with the crude TFA salt or neutralize by dissolving the residue in DCM, washing with saturated aqueous sodium bicarbonate, then brine, and drying the organic layer over anhydrous sodium sulfate. Filter and concentrate to yield the free amine.

Alternative Protocol: Mild Deprotection with Oxalyl Chloride
  • In a dry round-bottom flask with a stir bar, dissolve the Boc-protected pentanoic acid derivative (1 equivalent) in methanol (to a concentration of ~0.1 M).[1]

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) to the solution. Note: This may cause a slight exotherm and gas evolution.[1]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[5]

  • Once the reaction is complete, slowly add deionized water to quench the reaction.

  • Extract the product with an appropriate organic solvent (e.g., DCM).

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Further purification by column chromatography may be necessary.

References

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24635–24641. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. [Link]

  • Foley, D. P. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Caruso, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org. [Link]

  • Ben-Aicha, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • Di Gioia, M. L., et al. (2010). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. [Link]

  • Foley, D. P. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • D'Souza, L. M., & Kumar, P. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. [Link]

  • Ben-Aicha, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. [Link]

  • Atherton, J. H., et al. (2007). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis: Fifth Edition. ResearchGate. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra to show BOC deprotection on the carbonate unit in the... ResearchGate. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Wuts, P. G. M. (2014). GREENE'S PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. download. [Link]

  • Wuts, P. G. M. (2024). Greene's Protective Groups in Organic Synthesis, 2 Volume Set. DOKUMEN.PUB. [Link]

  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. r/chemistry. [Link]

  • ResearchGate. (2016). How to remove TFA salt? ResearchGate. [Link]

  • Lundt, B. F., et al. (1978). tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group. ResearchGate. [Link]

  • Le-Grognec, E., et al. (2006). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]

  • Wuts, P. G. M. (2024). Greene's Protective Groups in Organic Synthesis. Wiley. [Link]

  • Scribd. (n.d.). Removing Trifluoroacetic Acid (TFA) From Peptides. Scribd. [Link]

  • Sun, Y., et al. (2004). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]

Sources

Technical Support Center: Preventing Racemization of (R)-4-(Boc-amino)-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for maintaining the stereochemical integrity of (R)-4-(Boc-amino)-5-phenylpentanoic acid during amide coupling reactions. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with racemization, a critical issue that can compromise the biological activity and purity of your final product. This guide provides in-depth, field-proven insights into the causes of racemization and offers robust, validated protocols to ensure your synthesis yields a product with the highest possible optical purity.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in my synthesis?

Racemization is the process by which a single enantiomer of a chiral compound, such as your this compound, converts into an equal mixture of both enantiomers (R and S). In pharmaceutical and biological applications, often only one enantiomer is biologically active, while the other can be inactive or even cause harmful side effects. Therefore, maintaining high optical purity is paramount for the efficacy and safety of your target molecule. The loss of stereochemical integrity during synthesis leads to a difficult-to-separate mixture of diastereomers, reducing the yield of the desired compound and complicating purification.

Q2: What is the primary mechanism causing racemization of N-Boc-amino acids during coupling?

The primary pathway for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate.[1][2] This process is particularly relevant for N-alkoxycarbonyl protected amino acids like Boc- and Fmoc-derivatives.[3] The mechanism involves the activation of the carboxylic acid, which then allows the Boc-protected nitrogen's carbonyl oxygen to attack the activated carboxyl group, forming a cyclic oxazolone.

This oxazolone intermediate has an acidic proton at the chiral center (α-carbon). In the presence of a base, this proton can be abstracted, leading to a planar, achiral enolate intermediate.[1][4] Reprotonation can then occur from either face of the planar intermediate, resulting in a mixture of both R and S enantiomers, thereby causing racemization.[4]

RacemizationMechanism cluster_0 Activation & Cyclization cluster_1 Racemization Pathway cluster_2 Desired vs. Undesired Reaction R_Acid (R)-Amino Acid Activated_Ester Activated Ester (e.g., O-acylisourea) R_Acid->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Racemization Prone) Activated_Ester->Oxazolone Intramolecular attack Desired_Product (R)-Peptide Product Activated_Ester->Desired_Product + Amine (Fast Coupling) Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H+ RS_Mixture Racemic Mixture (R/S-Oxazolone) Enolate->RS_Mixture + H+ Racemized_Product Diastereomeric Peptide Mixture RS_Mixture->Racemized_Product + Amine

Caption: Mechanism of racemization via oxazolone formation.

Q3: Are certain coupling reagents more prone to causing racemization than others?

Yes, the choice of coupling reagent is crucial.[4]

  • High Risk: Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), when used alone, generate a highly reactive O-acylisourea intermediate.[5] This intermediate is prone to rearranging into the oxazolone before it can react with the amine component, leading to significant racemization.[5] It can also form an inactive N-acylurea byproduct.[4]

  • Lower Risk: Uronium/aminium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP) are generally safer. These reagents often incorporate a racemization-suppressing moiety (like HOBt or HOAt) within their structure.[4] They promote the rapid formation of active esters that couple quickly with the amine, minimizing the time for oxazolone formation and subsequent racemization.[4][6] HATU, in particular, is known for fast reaction rates and reduced epimerization.[6]

Q4: How do additives like HOBt, HOAt, or OxymaPure prevent racemization?

Additives are essential, especially when using carbodiimides.[7][8] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) act as "racemization suppressants".

Their primary function is to intercept the highly reactive O-acylisourea intermediate formed by the carbodiimide.[5][9] They react with it to form a new active ester (e.g., OBt-ester). This new ester is more stable and less prone to cyclizing into the problematic oxazolone, but it is still reactive enough to couple efficiently with the amine.[9] This strategy effectively diverts the reaction away from the racemization pathway. OxymaPure is a modern, highly effective, and safer (non-explosive) alternative to HOBt and HOAt.[10][11]

Q5: Does my choice of solvent and base impact the risk of racemization?

Absolutely. The reaction environment plays a significant role.

  • Solvents: Polar aprotic solvents like DMF (dimethylformamide) and NMP (N-methyl-2-pyrrolidone) are generally preferred as they effectively solvate the reacting species, promoting higher coupling yields.[12] Poor solvation can lead to slower reactions, giving more time for racemization to occur.

  • Bases: The choice and amount of base are critical.[8] Bases are required for many coupling reactions, particularly with uronium/aminium reagents, to deprotonate the amine component. However, excess or strong bases can accelerate racemization by promoting the abstraction of the α-proton from the oxazolone intermediate.[4][8]

    • Recommended: Use weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[4][8]

    • Use with Caution: N,N-diisopropylethylamine (DIPEA) is a stronger base and should be used judiciously, typically no more than 1-2 equivalents.[8] Avoid stronger bases like triethylamine (TEA) if racemization is a concern.[13]

Troubleshooting Guides & Optimized Protocols

Scenario 1: My current protocol using EDC shows significant racemization. What should I do?

This is a common issue when using a carbodiimide without a racemization suppressant. The key is to add an agent like HOBt or OxymaPure to intercept the reactive intermediate. Lowering the reaction temperature can also help minimize side reactions.[4]

This protocol is designed to minimize racemization by ensuring the rapid formation of a more stable active ester.

EDC_Oxyma_Workflow start Start dissolve 1. Dissolve (R)-Acid (1 eq) & OxymaPure (1.2 eq) in DMF start->dissolve cool 2. Cool solution to 0 °C dissolve->cool add_edc 3. Add EDC·HCl (1.2 eq) Stir for 15-30 min at 0 °C (Pre-activation) cool->add_edc add_amine 4. Add Amine (1.1 eq) & Base (e.g., NMM, 1.5 eq) add_edc->add_amine warm 5. Allow to warm to RT Stir for 4-12 hours add_amine->warm workup 6. Aqueous Workup warm->workup end End workup->end

Caption: Workflow for low-racemization EDC/OxymaPure coupling.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This minimizes side reactions during the activation step.

  • Pre-activation: Add EDC·HCl (1.2 eq) to the cooled solution. Stir the mixture at 0 °C for 15-30 minutes. This "pre-activation" step allows for the formation of the Oxyma active ester before the amine is introduced, which is crucial for suppressing racemization.

  • Amine Addition: Add the amine component (1.1 eq) to the reaction mixture, followed by a suitable base such as N-methylmorpholine (NMM, 1.5 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and perform a standard aqueous workup (e.g., wash with 5% citric acid, saturated NaHCO₃, and brine) to remove the water-soluble byproducts and unreacted reagents. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

MethodRacemization RiskCoupling SpeedByproductsKey Consideration
EDC alone HighModerateWater-soluble ureaProne to oxazolone and N-acylurea formation.[4]
EDC / HOBt LowGoodWater-soluble ureaClassic, effective method. HOBt has safety concerns (explosive).[4][10]
EDC / OxymaPure Very LowGoodWater-soluble ureaExcellent suppression, safer alternative to HOBt.[9][10]
HATU / Base Very LowVery FastWater-solubleGold standard for difficult couplings and sensitive substrates.[6]
Scenario 2: I am working with a sensitive substrate and need the highest possible optical purity. What is the gold-standard method?

For the most challenging couplings where minimizing racemization is the absolute priority, a uronium salt-based reagent like HATU is the recommended choice.[4] HATU promotes extremely fast amide bond formation, often completing in minutes, which outcompetes the rate of racemization.[6]

Causality: HATU contains a HOAt moiety, which forms a highly reactive OAt-ester. The electron-withdrawing nature of the pyridine nitrogen in HOAt makes this active ester exceptionally reactive towards the amine nucleophile, leading to rapid and efficient coupling with minimal opportunity for racemization.[4]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the this compound (1.0 eq), HATU (1.1 eq), and the amine component (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the mixture to 0 °C.

  • Base Addition: Add a sterically hindered base, such as DIPEA (2.0 eq) or NMM (2.0 eq), dropwise to the cooled solution. The base is essential to deprotonate the amine and neutralize the released acid.

  • Reaction: Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS.

  • Workup: Perform a standard aqueous workup as described in the EDC/OxymaPure protocol to purify the product.

Important Safety Note: Amidinium reagents like HATU and HBTU have been reported as potential occupational allergens (sensitizers).[14] Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Elsawy, E., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Albericio, F., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. [Link]

  • PNAS. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]

  • Merck Millipore. (n.d.). Novabiochem®. Merck Millipore. [Link]

  • El-Faham, A., et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. RSC Publishing. [Link]

  • Liu, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Protheragen. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Protheragen. [Link]

  • ResearchGate. (n.d.). Racemization during SPPS coupling step. ResearchGate. [Link]

  • Luxembourg Bio Technologies. (n.d.). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • McKnelly, K. J., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. PMC. [Link]

  • Goodman, M., & Levine, L. (1964). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Optimizing Coupling Reagents for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, specifically when incorporating sterically hindered amino acids. The formation of peptide bonds with bulky residues like α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, or those with bulky side chains (e.g., Val, Ile) presents significant synthetic challenges that can lead to low yields, incomplete reactions, and loss of chiral purity.[1]

This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles and achieve optimal results in your peptide synthesis projects.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the coupling of sterically hindered amino acids. Each entry details the problem, its underlying causes, and actionable solutions grounded in chemical principles.

Problem: Low or No Coupling Efficiency

Q: I've run my standard coupling protocol, but my analysis (e.g., Kaiser test, LC-MS) shows a significant amount of unreacted amine. What's going wrong?

A: This is the most common issue when dealing with sterically hindered amino acids. The bulky nature of either the incoming amino acid or the N-terminal residue on the resin physically obstructs the formation of the peptide bond.[2] Several factors could be at play:

  • Insufficient Reagent Reactivity: Standard carbodiimide reagents like DCC or DIC are often not potent enough for sterically demanding couplings.[3] The active intermediate they form is not reactive enough to overcome the high activation energy of the reaction.

    • Solution: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts such as HATU , HCTU , or the safer Oxyma-based COMU are significantly more effective.[4][5] These reagents form highly reactive O-acylisourea intermediates that can overcome the steric barrier. For extremely challenging couplings, phosphonium salts like PyBOP or converting the amino acid to a highly reactive acyl fluoride using reagents like TFFH can be successful.[3][4]

  • Suboptimal Reaction Conditions: Steric hindrance dramatically slows down reaction kinetics.

    • Solution 1: Extend Reaction Time & Temperature: Increase the coupling time significantly, from a standard 1-2 hours to 4 hours, or even overnight.[3] Gentle heating can also increase the reaction rate, but must be used cautiously to avoid racemization. Microwave-assisted solid-phase peptide synthesis (SPPS) is an excellent technique for driving difficult couplings to completion by utilizing high temperatures for short periods.[3][4]

    • Solution 2: Perform a "Double Coupling": A widely used and effective strategy is to repeat the coupling step with a fresh solution of the activated amino acid and reagents after the initial coupling time is complete.[3][6] This helps to push the reaction to completion.

  • Poor Solvation & Peptide Aggregation: As the peptide chain grows, it can fold into secondary structures or aggregate, particularly if the sequence is hydrophobic.[6] This physically blocks the reactive N-terminal amine.

    • Solution 1: Optimize Solvents: N-methylpyrrolidone (NMP) generally has better solvating properties than Dimethylformamide (DMF) and can be a superior choice for difficult sequences.[3][6] Using a solvent mixture, such as DCM/DMF/NMP, can also be beneficial.[3]

    • Solution 2: Disrupt Secondary Structures: Incorporate "structure-breaking" elements like pseudoproline dipeptides or Dmb/Hmb-protected amino acids into your sequence design to disrupt aggregation.[6] Adding chaotropic salts like LiCl to the coupling mixture can also help break up aggregates.[6]

Problem: Significant Epimerization or Racemization

Q: My coupling was successful, but I'm observing a significant amount of the diastereomeric product. How can I preserve the stereochemical integrity of my amino acids?

A: Racemization is a critical side reaction, especially during the activation of the carboxylic acid group.[4] The risk is highest when coupling peptide fragments or when using highly activating conditions.

  • Causality—The Oxazolone Mechanism: The primary pathway for racemization involves the formation of a planar, achiral oxazolone intermediate. Strong bases and prolonged activation times promote this pathway. Urethane-protected amino acids (Fmoc, Boc, Z) are generally resistant to this, but the risk increases with hindered residues that require more forceful activation.[4]

  • Solution 1: Choose the Right Base: The base used to activate the coupling reagent plays a crucial role. While N,N-Diisopropylethylamine (DIPEA) is common, it is a strong base that can promote racemization.[4] For sensitive couplings, switching to a weaker, more sterically hindered base like sym-collidine or N-methylmorpholine (NMM) is highly recommended.[4][5]

  • Solution 2: Control Activation Time: Pre-activation of the amino acid with the coupling reagent is common, but extended pre-activation times increase the risk of racemization. A short pre-activation period (1-5 minutes) before adding the mixture to the resin is optimal.[3]

  • Solution 3: Use Racemization-Suppressing Reagents: The choice of coupling reagent itself is critical.

    • COMU: This Oxyma-based reagent has shown reduced epimerization compared to HBTU/HATU in many cases.[7]

    • DEPBT: This phosphonium-based reagent is known for its low racemization potential, particularly in fragment couplings.[8]

    • Additives: When using carbodiimides (like DIC), the addition of racemization-suppressing additives is essential. While HOBt is traditional, Oxyma Pure is a more effective and safer alternative.[4]

Problem: Unwanted Side Product Formation

Q: I'm using HATU/HBTU and see a side product that appears to be a modification of my N-terminus. What is this and how can I prevent it?

A: This is likely a guanidinylation side reaction. Aminium/uronium reagents like HATU and HBTU can react with the free N-terminal amine of the peptide chain, forming a stable guanidinium group that caps the peptide and prevents further elongation.[9][10]

  • Causality: This side reaction is most prominent when the coupling reagent is used in excess relative to the carboxylic acid.[9][10] The free reagent can directly attack the nucleophilic amine on the resin.

  • Solution 1: Stoichiometry is Key: The most effective way to prevent guanidinylation is to avoid a large excess of the coupling reagent. Use a slight excess of the amino acid relative to the coupling reagent (e.g., 1.0 eq Amino Acid, 0.95 eq Coupling Reagent).[7] This ensures that the reagent is consumed in the activation step before it has a chance to react with the peptide.

  • Solution 2: Switch Reagent Class: Phosphonium-based reagents like PyBOP and PyAOP do not have the guanidinium-forming structural motif and are therefore not prone to this side reaction.[4] They are an excellent alternative for critical steps where capping is a concern, such as in peptide cyclization or fragment coupling.[7]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best coupling reagent for my specific sterically hindered amino acid?

A: There is no single "best" reagent for all situations. The choice depends on the severity of the steric hindrance, the risk of racemization, and cost considerations. A good starting point is a tiered approach:

  • Moderate Hindrance (e.g., Val-Val): Start with a workhorse reagent like HCTU or HATU . They offer a good balance of reactivity and cost.

  • High Hindrance (e.g., Aib coupling): Use a highly reactive reagent like HATU or COMU .[5] Microwave synthesis can be particularly effective here.[4]

  • Extreme Hindrance / History of Failure: If the above fail, move to specialized methods. The in-situ generation of amino acid fluorides using TFFH is a powerful option due to the small size of the fluoride leaving group.[4][7]

  • Racemization-Prone Steps: For fragment coupling or with sensitive residues like His or Cys, prioritize reagents known for low racemization, such as COMU or DEPBT , and use a weaker base like collidine.[4][7]

Q2: What are the optimal reaction conditions (solvent, temperature, time) for difficult couplings?

A:

  • Solvent: NMP is often superior to DMF for solvating aggregating sequences.[3][6]

  • Temperature: Room temperature is standard. If the reaction is sluggish, gentle heating to 40-50°C can be effective, especially in manual synthesis.[3][5] For automated synthesis, microwave heating is the preferred method for elevating temperature safely and efficiently.[4]

  • Time: For hindered couplings, extend reaction times to at least 2-4 hours. Monitor the reaction using a qualitative test (like the Kaiser or TNBS test) to determine completion.[6] If the test remains positive, perform a second coupling.[3]

Q3: How can I accurately monitor the progress of a coupling reaction on solid phase?

A: Qualitative colorimetric tests are the standard for real-time monitoring:

  • Kaiser Test (Ninhydrin Test): Detects primary amines. A positive result (blue bead color) indicates unreacted amine, meaning the coupling is incomplete. It does not work for secondary amines (like proline or N-methylated amino acids).

  • TNBS (Trinitrobenzenesulfonic acid) Test: Detects primary amines. A positive result (red/orange bead color) indicates an incomplete reaction. It is often considered more sensitive than the Kaiser test.

  • Chloranil Test: Detects secondary amines, making it useful for confirming the coupling onto residues like proline.

For quantitative analysis after cleavage, HPLC and Mass Spectrometry are essential to determine the purity of the crude product and identify any deletion sequences or side products.

Data & Protocols

Table 1: Comparison of Common Coupling Reagents for Hindered Systems
ReagentClassRelative ReactivityRacemization RiskGuanidinylation RiskKey Advantage
DIC/Oxyma CarbodiimideModerateLow-ModerateNoCost-effective, low allergenicity with Oxyma.[4]
HBTU/HCTU AminiumHighModerateYesWell-established, effective workhorses.[9]
HATU AminiumVery HighModerateYesExcellent for hindered couplings, very fast.[5]
PyBOP PhosphoniumHighLowNoNo guanidinylation risk; good for cyclization.[4][9]
COMU UroniumVery HighLowYesHigh reactivity, reduced racemization, safer (non-explosive).[4][7]
TFFH FluorinatingExtremely HighLowNoForms highly reactive acyl fluorides for extreme cases.[4]
Experimental Protocol: Double Coupling of a Hindered Amino Acid using HATU

This protocol outlines a standard procedure for coupling a sterically hindered amino acid (e.g., Fmoc-Aib-OH) onto a resin-bound peptide using HATU.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-amino acid (4 eq. relative to resin loading)

  • HATU (3.9 eq.)

  • DIPEA (8 eq.)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes. Drain the solvent.

  • First Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF.

    • Add DIPEA to the solution and vortex briefly. Allow this pre-activation to proceed for 1-5 minutes.[3]

    • Add the activated amino acid solution to the drained resin.

    • Agitate the reaction vessel (e.g., on a shaker or with N₂ bubbling) for 45-60 minutes at room temperature.[3]

    • Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring (Optional but Recommended): Take a small sample of beads and perform a Kaiser test. If the test is negative (beads remain colorless/yellow), the coupling is likely complete. If positive (blue beads), proceed to the second coupling.

  • Second Coupling:

    • Repeat step 2 in its entirety with a fresh solution of activated amino acid.[3]

    • Agitate for another 45-60 minutes.

  • Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next Fmoc deprotection step.

Visualizing the Workflow

Decision Tree for Coupling Strategy

This diagram outlines a logical workflow for selecting an appropriate coupling strategy when faced with a sterically hindered residue.

CouplingStrategy Start Encountered Sterically Hindered Coupling Standard Attempt Standard Protocol: HATU or HCTU, DIPEA, RT, 2h Start->Standard Check1 Check Completion (e.g., Kaiser Test) Standard->Check1 Success Coupling Successful Proceed to Next Step Check1->Success Negative Troubleshoot Coupling Incomplete Initiate Troubleshooting Check1->Troubleshoot Positive DoubleCouple Strategy 1: Double Couple Repeat with fresh reagents Troubleshoot->DoubleCouple ChangeReagent Strategy 2: Change Reagent Switch to COMU or PyBOP Troubleshoot->ChangeReagent ChangeConditions Strategy 3: Modify Conditions Use NMP, Microwave, or Heat Troubleshoot->ChangeConditions Check2 Check Completion DoubleCouple->Check2 Check2->Success Negative Check2->ChangeReagent Positive Extreme Strategy 4: Extreme Measures Use Acyl Fluoride (TFFH) Check2->Extreme Still Positive ChangeReagent->Check2 ChangeConditions->Check2

Caption: Decision workflow for troubleshooting difficult couplings.

General Mechanism of Aminium Salt Activation

This diagram illustrates the general activation and coupling mechanism mediated by an aminium salt like HATU.

ActivationMechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling AA R-COOH (Amino Acid) ActiveEster R-CO-OAt (Highly Reactive Ester) AA->ActiveEster HATU HATU + Base (Coupling Reagent) HATU->ActiveEster NewPeptide R-CO-NH-Peptide (Elongated Peptide) ActiveEster->NewPeptide Nucleophilic Attack Peptide H₂N-Peptide (Resin-Bound) Peptide->NewPeptide

Caption: Mechanism of aminium salt-mediated peptide bond formation.

References

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-777. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 24, 2026, from [Link]

  • Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 24, 2026, from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51364-51369. [Link]

  • Reddit. (2022). Solid Phase Peptide Synthesis Help. r/Chempros. [Link]

  • Synfacts. (2021). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. [Link]

Sources

Validation & Comparative

Enantiomeric excess determination of (R)-4-(Boc-amino)-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Enantiomeric Excess Determination of (R)-4-(Boc-amino)-5-phenylpentanoic acid

Introduction: The Critical Role of Enantiopurity in Pharmaceutical Synthesis

This compound is a chiral building block of significant interest in the pharmaceutical industry.[1] Its defined stereochemistry is fundamental to the biological activity and safety profile of the final active pharmaceutical ingredient (API). The presence of its corresponding (S)-enantiomer can lead to reduced efficacy, altered pharmacological effects, or even significant toxicity.[2][3] Therefore, the precise and accurate determination of its enantiomeric excess (% ee) is not merely a quality control metric; it is a cornerstone of process development, ensuring the safety and efficacy of next-generation therapeutics.

This guide provides a comparative analysis of the primary analytical techniques for determining the enantiomeric excess of this compound. We will delve into the mechanistic principles, provide field-proven experimental protocols, and objectively evaluate the performance of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC is the most established and widely adopted method for enantiomeric purity assessment due to its robustness, versatility, and high resolving power.[4] The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times.

Causality Behind Method Design

The choice of CSP is paramount. For N-protected amino acids like our target analyte, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) and macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin) are highly effective.[3][5] These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are essential for resolving the subtle structural differences between enantiomers. The Boc-protecting group and the carboxylic acid moiety of the analyte are key interaction sites.[5] Reversed-phase mode is typically the most viable choice for Boc-protected amino acids, offering excellent resolution and compatibility with volatile buffers suitable for LC-MS.[5][6]

Experimental Protocol: Chiral HPLC
  • Column Selection: Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) or a macrocyclic glycopeptide column like CHIROBIOTIC® T (Teicoplanin).

  • Mobile Phase Preparation: A typical mobile phase consists of an organic solvent (e.g., Acetonitrile or Methanol) and an aqueous buffer containing an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or Formic Acid). The modifier ensures the carboxylic acid group is protonated, leading to better peak shape and retention.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile/Water with 0.1% TFA. The exact ratio must be optimized for the specific column and analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Temperature can be adjusted to improve selectivity.[3]

    • Detection: UV at 210 nm or 254 nm (for the phenyl group).

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] × 100

Workflow: Chiral Chromatography

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Dissolve Sample (1 mg/mL in Mobile Phase) filt Filter Sample (0.45 µm Syringe Filter) prep->filt inj Inject Sample filt->inj sep Chiral Column Separation (Differential Retention) inj->sep det UV Detection sep->det integ Integrate Peak Areas (R and S Enantiomers) det->integ calc Calculate % ee integ->calc

Caption: General workflow for enantiomeric excess determination by chiral chromatography.

Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

SFC has emerged as a powerful technique for chiral separations, offering significant advantages in speed and sustainability.[7] It utilizes supercritical CO₂, a non-polar solvent, as the primary mobile phase component, which has low viscosity and high diffusivity, enabling faster separations and higher efficiency.[7][8]

Causality Behind Method Design

The principles of chiral recognition in SFC are similar to HPLC, and the same polysaccharide-based CSPs are often used. The unique properties of supercritical CO₂ allow for very rapid analysis times.[8] Organic modifiers (co-solvents) like methanol or ethanol are added to the CO₂ to increase the mobile phase polarity and analyte solubility. For acidic compounds like the target analyte, adding a small amount of an acidic additive (e.g., formic acid) to the co-solvent is crucial for achieving good peak shape and resolution.[9] In many cases, methods developed for HPLC can be transferred to SFC, though re-optimization is typically required.[7] SFC often provides superior resolution per unit of time compared to HPLC.[8]

Experimental Protocol: Chiral SFC
  • Column Selection: A column packed with a polysaccharide-based CSP, such as Lux® Cellulose-1 or Chiralpak® IA/IB/IC, is a strong starting point.

  • Mobile Phase Preparation:

    • Primary Mobile Phase: Supercritical CO₂.

    • Co-solvent: Methanol with 0.1% Formic Acid.

  • Instrumentation & Conditions:

    • SFC System: An analytical SFC system with a back-pressure regulator and UV detector.

    • Mobile Phase: A gradient of 5% to 40% co-solvent over 5 minutes is a good starting point for method development.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.[8]

    • Detection: UV at 210 nm or 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase co-solvent (e.g., Methanol) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate % ee as described for the HPLC method.

Chiral NMR Spectroscopy: The Non-Separative Approach

NMR spectroscopy offers a distinct method for ee determination that does not rely on physical separation. Instead, it uses a chiral auxiliary, such as a chiral shift reagent (CSR) or a chiral solvating agent (CSA), to induce a chemical shift difference between the enantiomers.[10]

Causality Behind Method Design

The mechanism involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral reagent.[11] Lanthanide-based CSRs, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are Lewis acids that coordinate to basic sites on the analyte, like the carbonyl oxygen of the Boc group or the carboxylic acid.[11][12] This interaction places the enantiomers in different magnetic environments within the diastereomeric complexes, making their corresponding protons or carbons magnetically non-equivalent. The result is a splitting of NMR signals, where each enantiomer produces a distinct peak. The ratio of the integrals of these separated peaks directly corresponds to the enantiomeric ratio.[13]

Experimental Protocol: Chiral NMR
  • Reagent Selection: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] (Eu(hfc)₃).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve ~5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add small, incremental amounts of the chiral shift reagent (e.g., 0.1 molar equivalents at a time) to the NMR tube.

    • Acquire a spectrum after each addition until baseline separation of a target proton's signal is achieved. Protons close to the chiral center or coordination site (e.g., the α-proton to the carboxylic acid) are most likely to show separation.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to the R and S enantiomers.

    • Carefully integrate the area under each peak.

    • Calculate the enantiomeric excess using the integral values: % ee = [ (IntegralR - IntegralS) / (IntegralR + IntegralS) ] × 100

Principle of Chiral NMR with a Shift Reagent

G cluster_components cluster_complexes cluster_spectrum R (R)-Analyte RCSR (R)-Analyte • CSR (Complex 1) R->RCSR + CSR S (S)-Analyte SCSR (S)-Analyte • CSR (Complex 2) S->SCSR + CSR CSR Chiral Shift Reagent (CSR) Spec Distinct Signals δ₁ ≠ δ₂ RCSR->Spec Gives Signal at δ₁ SCSR->Spec Gives Signal at δ₂

Caption: Formation of diastereomeric complexes leads to distinct NMR signals.

Comparative Performance Analysis

The choice of analytical method depends on the specific requirements of the analysis, such as throughput, required accuracy, and available instrumentation.

Parameter Chiral HPLC Chiral SFC Chiral NMR Spectroscopy
Resolution ExcellentExcellent, often superior to HPLCModerate to Good
Analysis Time Moderate (typically 10-30 min)[2]Very Fast (typically 2-10 min)[8]Fast (sample prep + scan time)
Sensitivity (for minor enantiomer) Very High (can detect <0.1%)[4]Very High (comparable to HPLC)Low (generally reliable for ee >90%)
Solvent Consumption High (organic solvents)Low (primarily CO₂)[7]Very Low (deuterated solvents)
Method Development Moderate to ComplexModerate (requires specialized hardware)Relatively Simple
Quantitative Accuracy HighHighModerate (prone to integration errors)
Best For QC, final product release, high accuracyHigh-throughput screening, purificationRapid checks, structural confirmation

Ensuring Trustworthiness: A Note on Method Validation

Regardless of the chosen technique, the analytical method must be validated to ensure its reliability and accuracy.[14] Key validation parameters for an enantiomeric excess method include:

  • Specificity: The ability to resolve the two enantiomers from each other and from any other impurities.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantified with acceptable precision and accuracy.

  • Precision: The closeness of agreement between a series of measurements.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the minor enantiomer.

  • Accuracy: The closeness of the test results to the true value.

A thoroughly validated method provides a self-validating system, ensuring that every measurement is trustworthy and defensible.[15]

Conclusion and Recommendation

For the robust, accurate, and precise determination of the enantiomeric excess of this compound, Chiral HPLC remains the gold standard and is highly recommended for quality control and final product specification. Its proven reliability and high resolution ensure confident quantification of the undesired enantiomer, even at very low levels.

For applications requiring high throughput, such as in-process controls or the screening of synthetic conditions, Chiral SFC is an outstanding alternative. Its significant advantages in speed and reduced environmental impact make it the superior choice for rapid analysis without compromising resolution.

Chiral NMR Spectroscopy serves as a valuable orthogonal technique. While not ideal for precise quantification of high enantiomeric excess, it is an excellent tool for rapid, non-separative confirmation of enantiomeric purity and for mechanistic studies where derivatization or chromatographic separation is undesirable.

Ultimately, a multi-faceted approach, potentially using SFC for screening and HPLC for final QC, provides the most comprehensive and reliable strategy for ensuring the enantiopurity of this critical pharmaceutical intermediate.

References

  • National Institutes of Health (NIH). "Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids". Available at: [Link]

  • Royal Society of Chemistry. "Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids". Org. Chem. Front., 2023,10, 1386-1392. Available at: [Link]

  • Taylor & Francis Online. "Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography". Crit Rev Anal Chem., 2022, 52(7):1596-1614. Available at: [Link]

  • American Elements. "Boc-(R)-4-amino-5-phenylpentanoic acid". Available at: [Link]

  • Scientific Research Publishing. "Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine". American Journal of Analytical Chemistry, Vol.14 No.10, October 2023. Available at: [Link]

  • PubMed. "A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization". J Chromatogr B Analyt Technol Biomed Life Sci., 2021. Available at: [Link]

  • Royal Society of Chemistry. "A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins". Chem. Commun., 2005, 3385-3387. Available at: [Link]

  • ResearchGate. "Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy". Request PDF. Available at: [Link]

  • ResearchGate. "Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography". Request PDF. Available at: [Link]

  • Royal Society of Chemistry. "Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids". Anal. Methods, 2020,12, 452-461. Available at: [Link]

  • ResearchGate. "Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography". PDF. Available at: [Link]

  • Chemistry LibreTexts. "NMR Shift Reagents". Available at: [Link]

  • Routledge. "Handbook of Analytical Validation". Available at: [Link]

  • BUCHI Corporation. "Chiral Separations: Using SFC to Unlock Purification Potential". YouTube. Available at: [Link]

  • ResearchGate. "TIC GC/MS chromatogram of the chiral amino acid analysis...". Available at: [Link]

  • MIT OpenCourseWare. "Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3". Available at: [Link]

  • National Institutes of Health (NIH). "EANM guideline on the validation of analytical methods for radiopharmaceuticals". EJNMMI Radiopharm Chem., 2020. Available at: [Link]

  • ACS Publications. "Determination of enantiomeric purity using chiral lanthanide shift reagents". J. Am. Chem. Soc., 1973, 95 (19), pp 6263–6273. Available at: [Link]

  • Royal Society of Chemistry. "Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry". Chem. Sci., 2022,13, 13749-13757. Available at: [Link]

  • Marcel Dekker, Inc. "Chiral HPLC Separation of Protected Amino Acids". J. Liq. Chrom. & Rel. Tech., 21:5, 777-789. Available at: [Link]

  • ResearchGate. "High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization...". Request PDF. Available at: [Link]

  • Bohrium. "determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids". Available at: [Link]

Sources

A Comparative Guide to Boc vs. Fmoc Solid-Phase Peptide Synthesis for Peptides Incorporating (R)-4-(Boc-amino)-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a key strategy for modulating pharmacological properties. (R)-4-(Boc-amino)-5-phenylpentanoic acid, a sterically hindered gamma-amino acid analogue, presents unique challenges and opportunities in solid-phase peptide synthesis (SPPS). The choice between the two cornerstone SPPS strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that profoundly impacts the efficiency, purity, and overall success of synthesizing peptides containing such bulky residues. This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies for this specific application, supported by established chemical principles and representative experimental protocols.

At a Glance: Key Differences in Boc and Fmoc Strategies

FeatureBoc StrategyFmoc Strategy
Nα-Protection Acid-labile Boc groupBase-labile Fmoc group
Deprotection Reagent Strong acid (e.g., 50% TFA in DCM)Weak base (e.g., 20% piperidine in DMF)
Side-Chain Protection Typically benzyl (Bzl)-based groupsTypically tert-butyl (tBu)-based groups
Final Cleavage Strong acid (e.g., HF, TFMSA)Strong acid (e.g., TFA)
Orthogonality Quasi-orthogonalFully orthogonal[1]
Handling Safety Requires specialized equipment for HFGenerally safer, avoids highly corrosive HF
Cost Boc-amino acids are generally less expensiveFmoc-amino acids can be more expensive[]
Aggregation Issues Strong acid deprotection can disrupt aggregatesAggregation can be more pronounced

The Foundational Chemistry: A Tale of Two Philosophies

Solid-phase peptide synthesis, a revolutionary technique developed by Bruce Merrifield, builds a peptide chain sequentially while it is anchored to an insoluble resin support.[] This simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration.[] The core of SPPS lies in a repeating cycle of deprotection of the N-terminal amino group and coupling of the next amino acid.[] The choice between Boc and Fmoc chemistry dictates the nature of the protecting groups and the reagents used for their removal.

The Boc Strategy: A Classic Approach

The Boc/Bzl protection scheme utilizes the acid-labile Boc group for temporary Nα-protection and typically benzyl-based groups for more permanent side-chain protection.[3][4] While both are acid-labile, their removal requires different acid strengths, forming a "quasi-orthogonal" system.[4] The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups necessitates a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[3][5]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Resin -- "Boc-AA-OH, Coupling" --> Boc_Peptide_Resin; Boc_Peptide_Resin -- "TFA/DCM" --> Deprotected_Peptide_Resin; Deprotected_Peptide_Resin -- "Neutralization (DIEA)" --> Neutralized_Peptide_Resin; Neutralized_Peptide_Resin -- "Boc-AA-OH, Coupling" --> Elongated_Boc_Peptide_Resin; Elongated_Boc_Peptide_Resin -- "Repeat Cycle" --> Final_Protected_Peptide; Final_Protected_Peptide -- "HF or TFMSA Cleavage" --> Crude_Peptide;

} caption: "Boc Solid-Phase Peptide Synthesis Workflow"

The Fmoc Strategy: The Modern Workhorse

The Fmoc/tBu strategy is a truly orthogonal system.[1] The Nα-amino group is protected by the base-labile Fmoc group, while the side chains are protected with acid-labile groups, typically based on the tert-butyl group.[4] This allows for the selective removal of the Nα-protecting group with a weak base like piperidine, leaving the side-chain protecting groups intact.[6] The final cleavage from the resin and removal of side-chain protectors is achieved with a strong acid, usually TFA.[5]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Resin -- "Fmoc-AA-OH, Coupling" --> Fmoc_Peptide_Resin; Fmoc_Peptide_Resin -- "Piperidine/DMF" --> Deprotected_Peptide_Resin; Deprotected_Peptide_Resin -- "Fmoc-AA-OH, Coupling" --> Elongated_Fmoc_Peptide_Resin; Elongated_Fmoc_Peptide_Resin -- "Repeat Cycle" --> Final_Protected_Peptide; Final_Protected_Peptide -- "TFA Cleavage Cocktail" --> Crude_Peptide;

} caption: "Fmoc Solid-Phase Peptide Synthesis Workflow"

Incorporating this compound: A Comparative Analysis

The structure of this compound, with its bulky phenyl group and the Boc protecting group on the gamma-amine, presents steric hindrance that can impede coupling reactions. The choice between Boc and Fmoc strategies for peptides containing this residue hinges on several key factors:

1. Coupling Efficiency and Steric Hindrance:

The bulky nature of this compound can lead to slower and less efficient coupling reactions in both strategies. To overcome this, more potent coupling reagents and longer reaction times are often necessary.

  • Boc Strategy: The repetitive TFA deprotection steps in the Boc strategy can lead to a more protonated and potentially less aggregated peptide-resin, which may facilitate the coupling of sterically hindered amino acids. The strong acidic conditions can help to break up secondary structures that might otherwise hinder the accessibility of the N-terminus.[]

  • Fmoc Strategy: In the Fmoc strategy, the growing peptide chain remains in a more neutral state, which can sometimes lead to aggregation and the formation of secondary structures, making the N-terminus less accessible for coupling. This can be particularly problematic when incorporating bulky amino acids. To mitigate this, specialized solvents, higher temperatures, or the use of structure-breaking salt additives might be required.

2. Side Reactions:

Both strategies are susceptible to side reactions, and the presence of a bulky, non-canonical amino acid can introduce new challenges.

  • Boc Strategy: A significant concern in Boc SPPS is the generation of cationic species during the TFA deprotection steps, which can lead to side reactions with nucleophilic residues like Tryptophan or Methionine.[4] The final cleavage with HF is a harsh condition that can degrade sensitive peptides, although it is very effective at removing all protecting groups.[5][8]

  • Fmoc Strategy: The primary side reaction of concern in Fmoc SPPS is aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser.[9] While this compound itself is not prone to this, its presence could influence the conformation of the peptide chain and potentially exacerbate this issue in other parts of the sequence. The dibenzofulvene byproduct of Fmoc deprotection can also form adducts with the N-terminus if not properly scavenged by piperidine.[1][10]

3. Orthogonality and Handling:

  • Boc Strategy: The quasi-orthogonality of the Boc/Bzl system can sometimes lead to premature cleavage of side-chain protecting groups during the repetitive TFA treatments.[1] The use of highly toxic and corrosive HF for the final cleavage requires a specialized apparatus and significant safety precautions.[8][11][12]

  • Fmoc Strategy: The fully orthogonal nature of the Fmoc/tBu strategy offers greater flexibility and is generally considered milder.[1] The final cleavage with TFA is less harsh than HF and can be performed in standard laboratory glassware, making the Fmoc strategy more accessible and safer for routine use.[5] This is a significant advantage, especially for peptides containing post-translational modifications that may not be stable to HF.[1]

Experimental Protocols: A Representative Comparison

The following are model protocols for the manual synthesis of a short peptide containing this compound using both Boc and Fmoc strategies. These protocols are intended to be illustrative and may require optimization based on the specific peptide sequence.

Boc Strategy Protocol

1. Resin Preparation and First Amino Acid Loading:

  • Swell Merrifield resin in dichloromethane (DCM).

  • Couple the first Boc-protected amino acid to the resin using the cesium salt method for minimal racemization.

2. Peptide Chain Elongation (per cycle):

  • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM.

  • Neutralization: Neutralize the resin with 5% diisopropylethylamine (DIEA) in DCM.[4]

  • Washing: Wash the resin with DCM and then with dimethylformamide (DMF).

  • Coupling of this compound:

    • Pre-activate a 3-fold molar excess of this compound with HBTU/HOBt (or a similar potent coupling reagent) and DIEA in DMF.

    • Add the activated amino acid solution to the resin and couple for 2-4 hours. Monitor coupling completion with a Kaiser test.[13] If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

  • Washing: Wash the resin with DMF and DCM.

3. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Perform the final cleavage using anhydrous HF with a scavenger cocktail (e.g., p-cresol, p-thiocresol) at 0°C for 1-2 hours in a specialized HF apparatus.[11][12]

  • Precipitate the crude peptide in cold diethyl ether, wash, and dry.[14]

Fmoc Strategy Protocol

1. Resin Preparation and First Amino Acid Loading:

  • Swell Rink Amide resin in DMF.

  • Remove the Fmoc group from the resin with 20% piperidine in DMF.

  • Couple the first Fmoc-protected amino acid using a standard coupling procedure with HCTU or HATU.[15]

2. Peptide Chain Elongation (per cycle):

  • Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes.[15]

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-(R)-4-(amino)-5-phenylpentanoic acid: (Assuming the Fmoc protected version of the amino acid is used)

    • Pre-activate a 3-fold molar excess of the Fmoc-protected amino acid with HCTU (or a similar potent coupling reagent) and DIEA in DMF.[15]

    • Add the activated amino acid solution to the resin and couple for 2-4 hours. Monitor coupling completion with a Kaiser test.[13] A double coupling may be beneficial due to steric hindrance.

  • Washing: Wash the resin with DMF.

3. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DMF, then DCM, and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[5]

  • Filter the resin and precipitate the crude peptide in cold diethyl ether.[14]

  • Wash the precipitated peptide with cold ether and dry under vacuum.[14]

Conclusion and Recommendations

The choice between the Boc and Fmoc strategies for synthesizing peptides containing the sterically hindered this compound is a nuanced decision that depends on the specific peptide sequence, the available laboratory infrastructure, and the desired final product characteristics.

The Boc strategy may be advantageous for:

  • Highly hydrophobic or aggregation-prone sequences: The strong acidic deprotection steps can help to disrupt secondary structures and improve solvation of the growing peptide chain.[]

  • Cost-sensitive projects: Boc-protected amino acids are generally more economical.[]

The Fmoc strategy is generally recommended for:

  • Routine peptide synthesis: Its milder conditions, operational simplicity, and the avoidance of highly hazardous HF make it the preferred method for most applications.[1][5]

  • Peptides with acid-sensitive modifications: The base-labile nature of the Fmoc group is compatible with a wider range of functionalities.[1]

  • Laboratories not equipped for HF cleavage: The use of TFA for final cleavage significantly lowers the barrier to entry.[5]

For the specific case of incorporating this compound, the primary challenge is overcoming steric hindrance during the coupling step. Regardless of the chosen strategy, the use of highly efficient coupling reagents (e.g., HATU, HCTU), extended coupling times, and careful monitoring of reaction completion are paramount to success. While the Boc strategy might offer some advantages in mitigating aggregation, the overall safety and versatility of the Fmoc strategy make it a more practical choice for most research and development settings.

References

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Nowick, J., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Peptide Science, 104(2), 76-87.
  • Marquardt, V., & Eifler-Lima, V. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

  • Otaka, A., & Fujii, N. (1997). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. In Methods in Molecular Biology (Vol. 73, pp. 129-142). Humana Press.
  • Isidro-Llobet, A., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, e3505.
  • Slideshare. (2023, November 1). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Methods in Molecular Biology (Vol. 35, pp. 91-103). Humana Press.
  • Khadse, S. (2014, June 4). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]

Sources

The Strategic Synthesis of Sacubitril: A Cost-Benefit Analysis of (R)-4-(Boc-amino)-5-phenylpentanoic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular drug development, the neprilysin inhibitor Sacubitril, a key component of the blockbuster drug Entresto®, stands as a testament to the power of targeted molecular intervention. The economic and scientific viability of its large-scale production hinges on the efficient synthesis of its chiral intermediates. This guide provides an in-depth cost-benefit analysis of the use of a pivotal building block, (R)-4-(Boc-amino)-5-phenylpentanoic acid , and compares it with alternative synthetic strategies. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative framework to aid in strategic decision-making for research and manufacturing.

The Central Role of this compound

This compound is a non-standard amino acid that serves as a crucial precursor in a highly convergent and industrially applied synthesis of Sacubitril. Its structure contains one of the two stereocenters of the final drug molecule, making its enantiopurity a critical quality attribute. The tert-butyloxycarbonyl (Boc) protecting group offers stability and facilitates high-yielding coupling reactions, while being readily removable under acidic conditions in the final stages of the synthesis.

A common industrial route involves the coupling of this acid with a second chiral intermediate to form the backbone of Sacubitril. The direct availability of this pre-formed, chirally pure building block can significantly streamline the overall synthesis, reducing the number of steps and simplifying purification processes.

Synthesis of this compound

The synthesis of this key intermediate itself can be approached through various methods, with the choice often depending on the desired scale and cost considerations. A prevalent method involves the asymmetric hydrogenation of a suitable prochiral precursor.

A Prochiral Precursor (e.g., β-keto ester or enamine) B Asymmetric Hydrogenation (Chiral Catalyst, e.g., Ru-BINAP) A->B C This compound ester B->C D Hydrolysis C->D E This compound D->E

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Strategies for the Sacubitril Core

While the use of this compound offers a robust and convergent approach, several alternative strategies have been developed to construct the chiral core of Sacubitril. These alternatives often aim to reduce costs by using simpler starting materials or employing more atom-economical transformations.

a) Chiral Pool Synthesis Utilizing (S)-Pyroglutamic Acid

This strategy leverages a readily available and inexpensive chiral starting material, (S)-pyroglutamic acid, to establish the first stereocenter. Subsequent steps involve ring-opening, chain extension, and introduction of the second stereocenter, often through a diastereoselective reduction.

A (S)-Pyroglutamic Acid B Ring Opening & Functionalization A->B C Chain Extension (e.g., Wittig or Horner-Wadsworth-Emmons) B->C D Diastereoselective Reduction C->D E Sacubitril Precursor D->E

Caption: Chiral pool synthesis of a Sacubitril precursor from (S)-pyroglutamic acid.

b) Chemoenzymatic Cascade Reactions

Modern biocatalysis offers elegant and highly selective methods for chiral synthesis. Chemoenzymatic cascades can construct both stereocenters in a single pot, significantly reducing the number of unit operations. A common approach involves the use of an ene-reductase and a transaminase.[1]

A Prochiral α,β-Unsaturated Ketone B Ene-Reductase (Asymmetric Reduction of C=C) A->B C Chiral Ketone Intermediate B->C D Transaminase (Reductive Amination of C=O) C->D E Sacubitril Precursor D->E

Caption: Chemoenzymatic cascade for the synthesis of a Sacubitril precursor.

Cost-Benefit Analysis: A Comparative Framework

The choice between these synthetic routes is a multifactorial decision that balances raw material costs, process complexity, and overall efficiency. The following table provides a semi-quantitative comparison of the key metrics for each strategy.

MetricThis compound RouteChiral Pool ((S)-Pyroglutamic Acid) RouteChemoenzymatic Cascade Route
Starting Material Cost Moderate to HighLowLow to Moderate
Number of Steps Fewer (convergent)More (linear)Fewest (one-pot potential)
Overall Yield Good to ExcellentModerateGood to Excellent
Stereoselectivity Control High (relies on chiral intermediate)Moderate to High (diastereoselective step can be challenging)Excellent (enzyme-controlled)
Catalyst/Reagent Cost High (chiral metal catalysts)ModerateModerate to High (enzymes and cofactors)
Process Scalability Well-establishedCan be challengingRequires specialized bioreactors
Purification Generally straightforwardCan be complexCan be complex (enzyme removal)
Process Mass Intensity (PMI) ModerateHighLow

Analysis:

  • The This compound route offers the advantage of a convergent synthesis, which often leads to higher overall yields and simpler purification of the final product. However, the cost of the chiral starting material itself can be a significant contributor to the overall cost.[2]

  • The chiral pool route using (S)-pyroglutamic acid is attractive due to the very low cost of the starting material.[3] However, this is often a more linear synthesis with a greater number of steps, which can lead to a lower overall yield and a higher Process Mass Intensity (PMI).

  • The chemoenzymatic cascade route represents a modern, green chemistry approach with the potential for the highest efficiency in terms of step- and atom-economy.[1] The high selectivity of enzymes can lead to excellent enantiomeric and diastereomeric purity. The main cost drivers for this route are the enzymes themselves and the necessary cofactors, although advancements in enzyme immobilization and cofactor regeneration are continuously improving the economics of this approach.[4][5]

Experimental Protocols

a) Synthesis of Sacubitril Precursor via Coupling with this compound

Objective: To couple this compound with a suitable amine to form a key amide bond in the Sacubitril backbone.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (e.g., ethyl (2R,4S)-4-amino-5-([1,1'-biphenyl]-4-yl)-2-methylpentanoate) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve this compound and HOBt in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine coupling partner and DIPEA to the solution.

  • In a separate flask, dissolve DCC in DCM and add this solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

b) Chemoenzymatic Synthesis of a Chiral Amine Precursor

Objective: To synthesize a chiral amine intermediate for Sacubitril using a transaminase.

Materials:

  • Prochiral ketone (1.0 eq)

  • Transaminase (e.g., from Aspergillus terreus)

  • Isopropylamine (as amine donor)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Phosphate buffer (pH 7.5)

Procedure:

  • In a temperature-controlled vessel, prepare a solution of the prochiral ketone in the phosphate buffer.

  • Add the transaminase and PLP to the solution.

  • Add isopropylamine as the amine donor.

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. Monitor the conversion and enantiomeric excess (ee) by chiral HPLC or Gas Chromatography (GC).

  • Upon completion, stop the reaction by adding a suitable organic solvent (e.g., ethyl acetate) to extract the product.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain the chirally pure amine.

Conclusion and Future Outlook

The choice of synthetic route for Sacubitril is a strategic decision that must be tailored to the specific needs of the project, whether it be for small-scale research or large-scale industrial production.

  • For speed and convergence in a research setting , the use of commercially available This compound may be the most efficient, despite its higher initial cost.

  • For large-scale manufacturing where cost is a primary driver , a chiral pool approach from (S)-pyroglutamic acid or a highly optimized chemoenzymatic route may offer the most significant long-term economic advantages.

The field of biocatalysis is rapidly evolving, with the development of more robust and cost-effective enzymes and cofactor regeneration systems.[4] It is likely that in the future, chemoenzymatic and fully enzymatic routes will become increasingly competitive, offering not only economic benefits but also a more sustainable and environmentally friendly approach to the synthesis of this life-saving medication.

References

  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. Available from: [Link]

  • Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades. Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • L-Pyroglutamic acid, 99%. Ottokemi. Available from: [Link]

  • A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. Document Server@UHasselt. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Orthogonal Protection Strategies with Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired final product with high purity and yield. This guide provides an in-depth exploration of orthogonal protection strategies centered around the use of tert-butyloxycarbonyl (Boc) protected amino acids. We will delve into the chemical principles, compare and contrast the Boc/Bzl strategy with the more prevalent Fmoc/tBu approach, and provide field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

The Principle of Orthogonality in Peptide Synthesis

At its core, a successful peptide synthesis relies on the principle of orthogonality. This means that the protecting groups for the α-amino group (temporary) and the amino acid side chains (permanent) must be removable under distinct conditions, allowing for selective deprotection at each step of the synthesis without affecting other protected functionalities.[1] This selective removal is crucial for the stepwise elongation of the peptide chain and the final deprotection to yield the target peptide.[1]

The Boc/Bzl Strategy: A Quasi-Orthogonal Approach

The Boc/Bzl strategy, a cornerstone of solid-phase peptide synthesis (SPPS) pioneered by R.B. Merrifield, employs the acid-labile Boc group for temporary α-amino protection and more acid-stable benzyl (Bzl)-based groups for side-chain protection.[2] This strategy is considered "quasi-orthogonal" because both types of protecting groups are removed by acidic reagents, but their lability to acid differs significantly.[3][4] The Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups require strong acids such as anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf) for their removal.[4][5]

Comparative Analysis: Boc/Bzl vs. Fmoc/tBu Strategies

While the Fmoc/tBu strategy has gained widespread popularity due to its milder deprotection conditions for the temporary protecting group, the Boc/Bzl approach offers distinct advantages, particularly for the synthesis of long or challenging peptide sequences.[]

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
α-Amino Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Temporary Deprotection Moderate Acid (e.g., 50% TFA in DCM)Base (e.g., 20% Piperidine in DMF)
Side-Chain Protection Benzyl (Bzl)-based groups (e.g., Z, 2-Cl-Z, Tos)tert-Butyl (tBu)-based groups (e.g., tBu, Trt)
Final Cleavage Strong Acid (e.g., HF, TFMSA, TMSOTf)Moderate Acid (e.g., TFA)
Orthogonality Quasi-orthogonal (acid vs. strong acid)Fully orthogonal (base vs. acid)[7]
Advantages - Reduced aggregation of the growing peptide chain due to acidic deprotection steps.[3] - Can be more effective for synthesizing "difficult sequences".[3]- Milder temporary deprotection conditions.[] - Avoids the use of highly corrosive and hazardous strong acids for final cleavage.[5] - UV-monitoring of Fmoc deprotection allows for real-time reaction monitoring.[]
Disadvantages - Requires handling of highly toxic and corrosive strong acids (HF).[8] - Repetitive acid treatment can lead to side reactions.[9]- Piperidine can cause side reactions like aspartimide formation.[9] - Aggregation can be more pronounced in some sequences.

The Chemistry of Boc Protection and Deprotection

The Boc group is introduced to the α-amino group of an amino acid and is stable to a wide range of reaction conditions, yet it is readily cleaved by moderate acids.

Boc Deprotection Mechanism

The acid-catalyzed deprotection of the Boc group proceeds through a protonation step, followed by the loss of a stable tert-butyl cation, which then forms isobutylene. The resulting carbamic acid is unstable and spontaneously decarboxylates to liberate the free amine.[4]

Boc_Deprotection Boc_Amine Boc-NH-R Protonated_Boc Boc(H+)-NH-R Boc_Amine->Protonated_Boc + H+ Carbamic_Acid HOOC-NH-R Protonated_Boc->Carbamic_Acid - (CH3)3C+ tBu_Cation (CH3)3C+ Protonated_Boc->tBu_Cation Free_Amine H2N-R + CO2 Carbamic_Acid->Free_Amine - CO2 Isobutylene CH2=C(CH3)2 tBu_Cation->Isobutylene - H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

To prevent the reactive tert-butyl cation from causing unwanted side reactions, such as alkylation of sensitive residues like methionine and tryptophan, scavengers are typically added to the deprotection and cleavage cocktails.[4]

Side-Chain Protection in Boc-SPPS

The choice of side-chain protecting groups is critical for the success of Boc-SPPS. These "permanent" protecting groups must be stable to the repetitive TFA treatments used for Boc removal but cleavable during the final strong acid treatment.

Amino AcidSide-Chain Protecting GroupCleavage Condition
Arginine (Arg) Tosyl (Tos), Nitro (NO2)HF, TFMSA (Tos requires longer reaction times)[8][9]
Aspartic Acid (Asp) Benzyl ester (OBzl)HF, TFMSA, TMSOTf
Cysteine (Cys) 4-Methylbenzyl (Meb), Acetamidomethyl (Acm)HF (Meb), Acm is stable to HF and requires separate deprotection[8]
Glutamic Acid (Glu) Benzyl ester (OBzl)HF, TFMSA, TMSOTf
Histidine (His) Dinitrophenyl (Dnp), Tosyl (Tos)Thiophenol for Dnp before HF; HF for Tos[9]
Lysine (Lys) 2-Chlorobenzyloxycarbonyl (2-Cl-Z)HF, TFMSA, TMSOTf[10]
Serine (Ser) Benzyl (Bzl)HF, TFMSA, TMSOTf
Threonine (Thr) Benzyl (Bzl)HF, TFMSA, TMSOTf
Tryptophan (Trp) Formyl (For)Piperidine before HF[9]
Tyrosine (Tyr) 2-Bromobenzyloxycarbonyl (2-Br-Z), Benzyl (Bzl)HF, TFMSA, TMSOTf

Experimental Protocols

The following protocols provide a framework for conducting Boc-SPPS. Researchers should optimize these protocols based on the specific peptide sequence and available equipment.

Standard Boc-SPPS Cycle

This protocol outlines a single cycle of amino acid coupling in a manual SPPS vessel.

Caption: Standard Boc-SPPS cycle workflow.

Step-by-Step Protocol:

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.[9]

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[9]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and isopropanol (2x).[9]

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Add a solution of 10% diisopropylethylamine (DIEA) in DCM and agitate for 1 minute. Drain.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in N,N-dimethylformamide (DMF) for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.[3]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat the cycle for each amino acid in the sequence.

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. This is the most critical and hazardous step in Boc-SPPS.

WARNING: Anhydrous HF is extremely toxic, corrosive, and requires a specialized all-Teflon apparatus. TFMSA and TMSOTf are also highly corrosive. All cleavage procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[8]

Comparison of Cleavage Reagents:

ReagentAdvantagesDisadvantages
Anhydrous HF - Most effective and widely used for cleaving all standard Boc/Bzl protecting groups.[8]- Extremely hazardous and requires specialized equipment.[8]
TFMSA - Can be used in standard laboratory glassware.[9]- Less effective for cleaving certain protecting groups like Arg(Tos).[9] - Can lead to more side reactions than HF.
TMSOTf - Generally produces fewer side reactions than TFMSA.[8] - Can be used in standard laboratory glassware.- Does not cleave some protecting groups like Cys(Bzl) and Arg(NO2).[8]

Standard HF Cleavage Protocol:

  • Preparation: Dry the peptide-resin thoroughly under vacuum. Place the resin in a Teflon reaction vessel.

  • Scavenger Addition: Add a scavenger cocktail to the resin. A common cocktail is anisole, or a mixture of p-cresol and p-thiocresol.[1]

  • HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Carefully distill anhydrous HF into the vessel.

  • Cleavage Reaction: Allow the reaction to stir at 0°C for 1-2 hours. The reaction time may need to be extended for peptides containing multiple Arg(Tos) residues.[8]

  • HF Removal: Remove the HF by a stream of nitrogen gas or under vacuum.

  • Peptide Precipitation and Washing:

    • Triturate the remaining residue with cold diethyl ether to precipitate the peptide.

    • Wash the peptide precipitate multiple times with cold ether to remove scavengers and cleaved protecting groups.

  • Extraction and Lyophilization:

    • Extract the peptide from the resin using a suitable solvent (e.g., dilute acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide.[1]

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to determine purity and confirm identity.[1]

Mitigating Side Reactions

Several side reactions can occur during Boc-SPPS, particularly during the repetitive acid treatments and the final strong acid cleavage.

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a cyclic aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptides.[9]

  • Alkylation: The carbocations generated during Boc deprotection and final cleavage can alkylate susceptible residues like Met and Trp. The use of scavengers is crucial to minimize this side reaction.[9]

  • Pyroglutamate Formation: N-terminal Gln residues can cyclize to form pyroglutamate, especially during neutralization or coupling steps.

  • Oxidation: Methionine residues can be oxidized to the sulfoxide.

The judicious choice of protecting groups, coupling reagents, and cleavage cocktails, along with careful control of reaction conditions, is essential for minimizing these side reactions and ensuring the successful synthesis of the target peptide.

Conclusion

The Boc/Bzl orthogonal protection strategy remains a powerful and relevant tool in the peptide chemist's arsenal. While it presents challenges, particularly the handling of strong acids, its advantages in synthesizing difficult and aggregation-prone sequences make it an indispensable technique. A thorough understanding of the underlying chemistry, careful planning of the protection scheme, and meticulous execution of the experimental protocols are the cornerstones of success in Boc-based solid-phase peptide synthesis.

References

  • Hartmann, M., et al. (2021). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 2339, 239-251. Retrieved from [Link]

  • Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods in Enzymology, 289, 46-68. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Cabrele, C., & Beyermann, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 20(9), 649-672. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]

  • AAPPTec. (n.d.). Synthesis Notes. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Stability of Amino Protecting Groups: Boc, Cbz, Fmoc, and Alloc

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the judicious selection of an amino-protecting group is a critical decision that dictates the strategic direction of a multi-step synthesis. The stability and lability of these moieties under a spectrum of chemical environments are paramount to achieving high yields and purity. This guide provides an in-depth, objective comparison of four of the most ubiquitous carbamate-based amino-protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc). We will delve into the mechanistic underpinnings of their stability, present comparative data, and provide detailed experimental protocols for their cleavage.

The Principle of Orthogonality: A Cornerstone of Modern Synthesis

In the intricate choreography of multi-step synthesis, particularly in solid-phase peptide synthesis (SPPS), the concept of orthogonality is paramount.[1][2] An ideal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others, without affecting the integrity of the target molecule.[1][2] This principle enables the precise and controlled construction of complex molecules. The four protecting groups discussed herein—Boc, Cbz, Fmoc, and Alloc—form a powerful and largely orthogonal set, each with a distinct cleavage mechanism.[3][4]

Comparative Stability and Lability: A Head-to-Head Analysis

The choice of a protecting group is fundamentally a question of stability versus lability. An ideal protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps, yet be readily and cleanly removable when desired.[1] The stability of Boc, Cbz, Fmoc, and Alloc are compared below across various chemical conditions.

Protecting GroupStructureAcidic ConditionsBasic ConditionsReductive Conditions (Catalytic Hydrogenation)Metal Catalysis (Palladium)
Boc Labile (Strong acids, e.g., TFA, HCl)Stable [3]Stable [3]Stable
Cbz (Z) Stable (to mild acids) / Labile (to strong acids like HBr/AcOH)Stable [5]Labile (e.g., H₂, Pd/C)[3]Stable
Fmoc Stable []Labile (e.g., Piperidine, Morpholine)[3]Generally Stable (can be cleaved under some conditions)Stable
Alloc Stable [7]Stable [7]Stable Labile (e.g., Pd(PPh₃)₄ and a scavenger)[8]

Key Insights from the Comparison:

  • Boc: This group is the workhorse of acid-labile protection. Its removal with trifluoroacetic acid (TFA) is highly efficient.[3] The kinetics of Boc deprotection have been shown to have a second-order dependence on the acid concentration, a crucial factor for process optimization.[9]

  • Cbz: The Cbz group offers a unique cleavage method via catalytic hydrogenolysis, a remarkably mild and selective process. This makes it orthogonal to the acid-labile Boc and base-labile Fmoc groups. While stable to mild acids, it can also be removed with strong acids like HBr in acetic acid.[5]

  • Fmoc: As the cornerstone of modern solid-phase peptide synthesis, the Fmoc group's lability to mild bases like piperidine allows for a gentle and iterative deprotection strategy.[] The deprotection kinetics can be influenced by the choice of the amine base and the specific amino acid residue.[10]

  • Alloc: The Alloc group's stability to both acidic and basic conditions, coupled with its unique cleavage mechanism via palladium catalysis, provides an additional layer of orthogonality.[7] This is particularly valuable in the synthesis of complex molecules where both acid- and base-sensitive functionalities are present.[8]

Mechanistic Underpinnings of Deprotection

Understanding the "why" behind the lability of each protecting group is crucial for troubleshooting and optimizing synthetic routes. The deprotection mechanisms are distinct and are visualized below.

Boc Deprotection: An Acid-Catalyzed Elimination

The deprotection of the Boc group proceeds through an acid-catalyzed E1 elimination mechanism. Protonation of the carbonyl oxygen is followed by the loss of the stable tert-butyl cation, which is then quenched by a scavenger or deprotonates to form isobutene. The resulting carbamic acid readily decarboxylates to yield the free amine.

Boc_Deprotection cluster_0 Boc-Protected Amine cluster_1 Protonation cluster_2 Formation of t-Butyl Cation cluster_3 Decarboxylation BocAmine R-NH-Boc ProtonatedBoc R-NH-C(=O+H)-O-tBu BocAmine->ProtonatedBoc H+ CarbamicAcid R-NH-COOH ProtonatedBoc->CarbamicAcid tBuCation tBu+ ProtonatedBoc->tBuCation FreeAmine R-NH₂ CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Fmoc Deprotection: A Base-Induced β-Elimination

The Fmoc group is cleaved via a base-induced β-elimination (E1cB) mechanism. The acidic proton on the fluorenyl ring is abstracted by a base, leading to the formation of a dibenzofulvene intermediate and the release of the carbamic acid, which then decarboxylates.

Fmoc_Deprotection cluster_0 Fmoc-Protected Amine cluster_1 Proton Abstraction cluster_2 β-Elimination cluster_3 Decarboxylation FmocAmine R-NH-Fmoc Anion Fluorenyl Anion Intermediate FmocAmine->Anion Base Dibenzofulvene Dibenzofulvene Anion->Dibenzofulvene CarbamicAcid R-NH-COOH Anion->CarbamicAcid FreeAmine R-NH₂ CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of Base-Induced Fmoc Deprotection.

Cbz Deprotection: Catalytic Hydrogenolysis

The Cbz group is cleaved by catalytic hydrogenolysis. The benzyl C-O bond is reductively cleaved on the surface of a palladium catalyst in the presence of a hydrogen source, yielding the free amine, toluene, and carbon dioxide.

Cbz_Deprotection cluster_0 Cbz-Protected Amine cluster_1 Catalytic Hydrogenolysis CbzAmine R-NH-Cbz Products R-NH₂ + Toluene + CO₂ CbzAmine->Products H₂, Pd/C

Caption: Mechanism of Cbz Deprotection via Catalytic Hydrogenolysis.

Alloc Deprotection: Palladium-Catalyzed Allylic Cleavage

The deprotection of the Alloc group is achieved through a palladium(0)-catalyzed allylic cleavage. The palladium catalyst coordinates to the allyl group, forming a π-allylpalladium complex. A nucleophilic scavenger then traps the allyl group, leading to the formation of a carbamic acid that decarboxylates.[11]

Alloc_Deprotection cluster_0 Alloc-Protected Amine cluster_1 π-Allyl Complex Formation cluster_2 Nucleophilic Attack & Decarboxylation AllocAmine R-NH-Alloc PiAllyl [R-NH-COO-Pd(L)₂-allyl]+ AllocAmine->PiAllyl Pd(0) FreeAmine R-NH₂ PiAllyl->FreeAmine Scavenger ScavengedAllyl Allyl-Scavenger PiAllyl->ScavengedAllyl Scavenger CO2 CO₂ PiAllyl->CO2 Scavenger

Caption: Mechanism of Palladium-Catalyzed Alloc Deprotection.

Experimental Protocols: A Practical Guide to Deprotection

The following protocols are representative examples for the cleavage of each protecting group. It is imperative to note that optimization may be required based on the specific substrate and scale of the reaction.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

Objective: To remove the Boc protecting group from an N-Boc protected amine.

Materials:

  • N-Boc protected amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected amine in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 5-10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

Protocol 2: Fmoc Deprotection using Piperidine

Objective: To remove the Fmoc protecting group from an N-Fmoc protected amine.

Materials:

  • N-Fmoc protected amine

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the N-Fmoc protected amine in DMF (approximately 10 mL per gram of substrate) in a round-bottom flask with a magnetic stirrer.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water (3 x 20 mL) to remove DMF and piperidine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis

Objective: To remove the Cbz protecting group from an N-Cbz protected amine.

Materials:

  • N-Cbz protected amine

  • Methanol or Ethanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

  • Round-bottom flask, magnetic stirrer, and filtration apparatus

Procedure:

  • Dissolve the N-Cbz protected amine in methanol or ethanol (approximately 20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.

Protocol 4: Alloc Deprotection using Palladium(0) Catalysis

Objective: To remove the Alloc protecting group from an N-Alloc protected amine.

Materials:

  • N-Alloc protected amine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane or another suitable scavenger (e.g., dimedone, morpholine)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve the N-Alloc protected amine in anhydrous DCM or THF (approximately 20 mL per gram of substrate) in a flame-dried round-bottom flask under an inert atmosphere.

  • Add the scavenger (typically 5-10 equivalents) to the solution.

  • Add Pd(PPh₃)₄ (typically 5-10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can often be directly purified by silica gel chromatography to isolate the desired amine.

Conclusion: Strategic Selection for Synthetic Success

The choice between Boc, Cbz, Fmoc, and Alloc is not merely a matter of preference but a strategic decision based on the principles of orthogonality and the specific demands of the synthetic target. Boc and Fmoc represent the two major orthogonal strategies in modern solid-phase peptide synthesis, with Boc being acid-labile and Fmoc base-labile.[] Cbz and Alloc provide additional layers of orthogonality through their unique cleavage by hydrogenolysis and palladium catalysis, respectively. A thorough understanding of the stability, lability, and underlying mechanisms of these protecting groups empowers the synthetic chemist to design elegant and efficient routes to complex molecules, ultimately accelerating research and development in chemistry and the life sciences.

References

  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(11), 13397-13413.
  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nalpha-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of peptide research, 55(3), 177–196.
  • Tasso, B., et al. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current medicinal chemistry, 24(22), 2374–2393.
  • Isidro-Llobet, A., et al. (2009). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 131(42), 15214–15215.
  • Pícha, F., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry, 87(15), 9876–9886.
  • Gomez-Martinez, P., et al. (1999). N α-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (19), 2871-2874.
  • Sun, L., et al. (2010). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • ResearchGate. (n.d.). Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. Retrieved from [Link]

  • Popa, A., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(1), 1-19.
  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Albericio, F., et al. (2007). Amino Acid-Protecting Groups. Chemical Reviews, 107(12), 4895-4940.
  • Fernández-Forner, D., et al. (2001). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Tetrahedron Letters, 42(26), 4471-4474.
  • Jackson, R. F. W., et al. (2008). Kinetic Studies on the Stability and Reactivity of Beta-Amino Alkylzinc Iodides Derived From Amino Acids. The Journal of Organic Chemistry, 73(24), 9635-9643.
  • Hlebowicz, E., et al. (2003). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Becerril-Luján, B., et al. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 60(4), 385-392.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products and Related Compounds containing α-Amino Acids.
  • ResearchGate. (n.d.). Study of the Reaction between Carbamoyl Azides of α‐N‐Protected Amino Acids and Hydrazine Monohydrate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Jones, A. D., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117–8125.

Sources

Literature review of (R)-4-(Boc-amino)-5-phenylpentanoic acid applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of (R)-4-(Boc-amino)-5-phenylpentanoic Acid in Modern Drug Discovery

This guide provides an in-depth review and comparative analysis of this compound, a critical building block in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data, field-proven insights, and comparative assessments with relevant alternatives to inform experimental design and strategic application.

Introduction: The Strategic Importance of a Versatile Building Block

This compound is a non-proteinogenic amino acid derivative that has garnered significant attention in medicinal chemistry and peptide synthesis. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a chiral center at the R-configuration, and a phenylpentanoic acid backbone, makes it a highly versatile intermediate. The Boc group provides stability and enhances solubility, facilitating its use in complex organic syntheses, while the overall structure is crucial for designing novel therapeutic agents that target specific biological pathways.[1]

This compound serves as a cornerstone in several key research areas:

  • Peptide Synthesis : It acts as a fundamental building block for creating custom peptides, which are essential for developing new drugs.[1]

  • Drug Development : Its unique structural properties are leveraged to design and synthesize novel small molecules and peptide-based therapeutics.[1][2]

  • Neuroscience : It is utilized in the exploration and development of new treatments for neurological disorders.[1]

  • Biotechnology : Researchers employ this compound in the development of bioconjugates, which can improve the stability and bioavailability of biologics.[1]

Physicochemical Profile

A clear understanding of the compound's properties is fundamental to its application. The following table summarizes its key physicochemical characteristics.

PropertyValueSource
Molecular Formula C₁₆H₂₃NO₄[1][3][4]
Molecular Weight 293.36 g/mol [1][3][4]
CAS Number 195867-20-0[1][4]
Appearance White solid[1][3]
Purity ≥ 99% (HPLC)[1]
Synonyms Boc-γ-L-dihomophenylalanine, (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid[1][3][4]
Storage Conditions 0-8°C[1]

Core Application: A Linchpin in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The Boc protecting group is central to this utility.

The Causality Behind Boc Protection

The tert-butoxycarbonyl (Boc) group has become a leading choice for protecting the amino moiety of amino acids in peptide synthesis.[5] Its principal advantage lies in its stability under a wide range of reaction conditions and its clean, selective removal under mildly acidic conditions (e.g., with trifluoroacetic acid, TFA). This orthogonality allows for the sequential addition of amino acids to a growing peptide chain without compromising the integrity of other protecting groups on the peptide backbone or side chains. Historically, it replaced more hazardous reagents like tert-butyl azidoformate.[5] The use of di-tert-butyl dicarbonate for Boc protection is now a standard, safe, and highly efficient method.[5]

Workflow: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical flow of incorporating this compound into a peptide sequence using a standard Fmoc-based SPPS protocol, where the Boc group would be used on a specific residue requiring such protection, or in Boc-based SPPS.

G cluster_0 SPPS Cycle for this compound start Start with Resin-Bound Peptide Chain (Free N-terminus) coupling Coupling Step: Add this compound + Coupling Agents (e.g., TBTU, DIPEA) start->coupling Step 1 wash1 Wash Resin (Remove excess reagents) coupling->wash1 Step 2 deprotection Boc Deprotection: Treat with mild acid (e.g., TFA) to expose new N-terminus wash1->deprotection Step 3 wash2 Wash & Neutralize Resin deprotection->wash2 Step 4 next_cycle Proceed to Next Amino Acid Coupling or Final Cleavage wash2->next_cycle Step 5

Caption: Workflow for incorporating the amino acid in SPPS.

Comparative Analysis with Structural Alternatives

The utility of this compound is best understood by comparing it with structurally related alternatives. The choice of building block is dictated by the desired stereochemistry, chain length, and functionality of the final therapeutic target.

Structural Comparison Diagram

The following diagram highlights the subtle yet critical structural differences between the title compound and its common alternatives.

G cluster_main This compound cluster_alt1 (R)-3-(Boc-amino)-5-phenylpentanoic acid cluster_alt2 (3S,4S)-Boc-4-amino-3-hydroxy-5-phenylpentanoic acid cluster_alt3 (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((Boc)amino)-2-methylpentanoic acid A Position 4: (R)-amino Backbone: Pentanoic acid B Position 3: (R)-amino (Beta-amino acid isomer) C Position 3: Hydroxyl group (Adds H-bonding potential) D Adds Methyl group at Pos 2 Adds Biphenyl moiety (Increases rigidity & lipophilicity)

Caption: Key structural differences among related building blocks.

Performance and Application Comparison
CompoundKey Structural DifferencePrimary Application FocusExperimental Insights
This compound Reference compound.General peptide synthesis, neuroscience research, bioconjugation.[1]A versatile and widely used building block due to its straightforward incorporation and well-understood reactivity.[1]
(R)-3-(Boc-amino)-5-phenylpentanoic acid Amino group at position 3 (β-amino acid).Synthesis of β-peptides and peptidomimetics to create structures with increased proteolytic stability.[2]The shift to a β-amino acid structure can induce different secondary structures (e.g., helices) in peptides, which is crucial for designing enzyme inhibitors.[2]
(S)-3-(Boc-amino)-5-phenylpentanoic acid Enantiomer of the β-amino acid alternative.Used to explore stereochemical effects on biological activity and receptor binding.[6]Comparing the activity of peptides made with the (R) vs. (S) enantiomer is a classic strategy in SAR (Structure-Activity Relationship) studies.[6]
Boc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid Additional hydroxyl group at position 3.Synthesis of statin analogues and protease inhibitors (e.g., HIV protease inhibitors).[7]The hydroxyl group can act as a key hydrogen bond donor/acceptor, significantly enhancing binding affinity to target enzymes. Its specific stereochemistry is critical for efficacy.[7]
(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((Boc)amino)-2-methylpentanoic acid Methyl group at position 2; phenyl replaced with biphenyl.Key intermediate in the synthesis of Sacubitril (a component of the heart failure drug Entresto/LCZ696).[8]This modification increases the molecule's size and lipophilicity, which is essential for its role as a neprilysin inhibitor prodrug. The synthesis is a multi-step process involving chiral catalysts.[8][9]

Experimental Protocols

To ensure trustworthiness and reproducibility, this section provides detailed, self-validating experimental protocols relevant to the application of this compound.

Protocol 1: Boc-Protection of an Amino Acid (General Procedure)

This protocol describes the standard method for introducing the Boc protecting group onto an amino acid using di-tert-butyl dicarbonate, adapted from established procedures.[5]

Materials:

  • L-Phenylalanine (or other starting amino acid)

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • tert-Butyl alcohol

  • Potassium hydrogen sulfate (KHSO₄)

  • Pentane or Hexane

  • Ethyl acetate

  • Deionized water

Procedure:

  • Dissolution: Prepare a solution of 1.1 mol of NaOH in 1.1 L of water in a suitable reaction vessel equipped with a stirrer. Add 1 mol of the amino acid at ambient temperature and stir until fully dissolved.

  • Solvent Addition: Add 750 mL of tert-butyl alcohol to the clear solution.

  • Boc₂O Addition: While stirring vigorously, add 1 mol of di-tert-butyl dicarbonate dropwise over 1 hour. An exotherm to 30-35°C may be observed.

  • Reaction: Continue stirring overnight at room temperature to ensure the reaction goes to completion. The final pH should be between 7.5 and 8.5.

  • Workup (Extraction): Extract the reaction mixture twice with 250 mL of pentane or hexane to remove unreacted Boc₂O and other non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer to a pH of 1-1.5 by adding a solution of 1.65 mol of KHSO₄ in 1.5 L of water. The Boc-protected amino acid will precipitate as a white solid.

  • Isolation: Cool the mixture, filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.

Protocol 2: Peptide Coupling using TBTU/DIPEA

This protocol outlines a standard coupling step in solid-phase peptide synthesis (SPPS), where this compound would be added to a growing peptide chain on a solid support.[10]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents)

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (3 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (6 equivalents)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Pre-activation: In a separate vessel, dissolve this compound and TBTU in a minimal amount of DMF. Add DIPEA and allow the mixture to pre-activate for 5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating the completion of the coupling reaction.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF (3x), followed by Dichloromethane (DCM) (3x), and then DMF (3x) to remove all soluble reagents and byproducts.

  • Deprotection: The resin is now ready for the deprotection of the newly added Boc group (using TFA) to allow for the next coupling cycle.

Conclusion and Future Outlook

This compound is a cornerstone building block in modern medicinal chemistry due to its versatility, stability, and well-defined stereochemistry. Its primary role in peptide synthesis is undisputed, enabling the construction of complex and novel therapeutic peptides.

The comparative analysis reveals a clear logic in the selection of its structural alternatives. Researchers choose β-amino acid isomers like (R)-3-(Boc-amino)-5-phenylpentanoic acid to enhance proteolytic stability, while hydroxylated versions such as Boc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid are selected to introduce critical hydrogen bonding interactions for improved target affinity.[2][7] Furthermore, highly derivatized analogues, like the key intermediate for Sacubitril, demonstrate how modifications to the core structure can drastically alter pharmacokinetic properties to create successful oral drugs.[8]

The future of drug discovery is increasingly moving towards more complex molecules that exist "beyond the rule of 5" (bRo5), such as macrocycles and constrained peptides.[11] In this landscape, the demand for unique, non-proteinogenic amino acid building blocks like this compound and its derivatives will only intensify. They provide the essential tools for chemists to precisely control the conformation, stability, and target interactions of next-generation therapeutics.

References

  • Boc-(R)-4-amino-5-phenylpentanoic acid | AMERICAN ELEMENTS ®. [Link]

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure. [Link]

  • (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues - ResearchGate. [Link]

  • (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid - Chongqing Chemdad Co., Ltd. [Link]

  • Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid - PubMed. [Link]

  • This compound | C16H23NO4 - PubChem. [Link]

  • US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google P
  • Experimental Procedure - The Royal Society of Chemistry. [Link]

  • EXPERIMENTAL PROCEDURES - Beilstein Journals. [Link]

  • Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC - NIH. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-4-(Boc-amino)-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Product - A Commitment to Safety and Environmental Stewardship

In the fast-paced world of drug discovery and chemical synthesis, our focus is often on the target molecule. However, true scientific excellence extends beyond the reaction flask to encompass the entire lifecycle of a chemical, including its responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-4-(Boc-amino)-5-phenylpentanoic acid. As your partner in research, we believe that providing this essential safety and logistical information builds a foundation of trust and ensures a safer laboratory environment for everyone. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety standards.

Part 1: Essential Chemical Identification and Hazard Analysis

Before initiating any disposal procedure, a thorough understanding of the compound's identity and associated hazards is paramount. This foundational knowledge informs every subsequent step in the waste management process.

Compound Identification

Summarizing the key identifiers for this compound ensures that all personnel are handling and documenting the correct substance.

IdentifierValueSource
Chemical Name (R)-4-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid[1]
CAS Number 195867-20-0[1]
Molecular Formula C₁₆H₂₃NO₄[1][2]
Molecular Weight 293.36 g/mol [1][2]
Appearance White solid[2]
GHS Hazard Classification: The "Why" Behind the Protocol

While not classified as an acutely toxic or environmentally hazardous substance under major regulations like the Resource Conservation and Recovery Act (RCRA), this compound is categorized as an irritant according to the Globally Harmonized System (GHS).[3] This is the core reason it cannot be treated as common refuse.

Hazard StatementClassificationRationale and Implication for Disposal
H315 Causes skin irritation (Skin Irrit. 2)Direct contact can cause inflammation. Disposal in general trash could expose custodial or waste management staff to skin hazards.
H319 Causes serious eye irritation (Eye Irrit. 2A)Accidental contact can cause significant, though reversible, eye damage. This risk mandates controlled disposal to prevent accidental exposure.
H335 May cause respiratory irritation (STOT SE 3)Inhalation of the dust can irritate the respiratory tract. Improper disposal could lead to aerosolization and exposure.

Expert Insight: The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions.[4][5] Co-disposal of this compound with acidic waste streams is strongly discouraged. Such mixing could initiate a deprotection reaction, cleaving the Boc group to generate gaseous isobutylene and the corresponding free amino acid, altering the waste's composition and potentially creating pressure buildup in a sealed container.

Part 2: The Core Disposal Workflow

The following decision-making workflow provides a logical pathway for the safe and compliant disposal of this compound. This process ensures that the material is handled as a regulated chemical waste stream from the point of generation to its final disposition.

DisposalWorkflow start Waste Generated: This compound is_hazardous Is it RCRA Listed or Characteristic Hazardous Waste? start->is_hazardous is_irritant Is it an Irritant? (GHS H315, H319, H335) is_hazardous->is_irritant No treat_as_chem_waste Treat as Regulated Chemical Waste is_irritant->treat_as_chem_waste Yes avoid_trash DO NOT Dispose in Regular Trash is_irritant->avoid_trash avoid_drain DO NOT Dispose Down the Drain is_irritant->avoid_drain protocol_start Initiate Disposal Protocol treat_as_chem_waste->protocol_start segregate 1. Segregate Waste protocol_start->segregate containerize 2. Containerize in a Compatible, Sealed Vessel (e.g., HDPE, Glass) segregate->containerize label 3. Label Clearly: 'Chemical Waste' Full Chemical Name containerize->label store 4. Store in Designated Waste Accumulation Area label->store dispose 5. Arrange Pickup via EHS or Licensed Contractor store->dispose

Caption: Disposal decision workflow for this compound.

Part 3: Step-by-Step Disposal Protocol

Adherence to a systematic procedure is critical for ensuring safety and regulatory compliance.

Step 1: Immediate Safety Precautions & PPE

Before handling the waste material, ensure you are in a well-ventilated area, preferably within a chemical fume hood if transferring powders.

  • Eye Protection: Wear safety glasses or goggles to prevent eye contact.[6]

  • Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Lab Coat: A lab coat is mandatory to prevent skin contact.[6]

Step 2: Waste Segregation
  • Action: Designate a specific waste stream for this compound.

  • Causality: Do not mix this compound with other chemical wastes, particularly strong acids, to prevent unintended reactions.[4] Segregation ensures predictable waste characteristics and simplifies the disposal process for your institution's Environmental Health & Safety (EHS) department.

Step 3: Containerization
  • Action: Place the solid waste, along with any residually contaminated items (e.g., weighing paper, contaminated gloves), into a dedicated, leak-proof waste container.

  • Causality: A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[6] This prevents leakage and accidental exposure. The container must be compatible with the chemical to avoid degradation.

Step 4: Labeling
  • Action: Immediately label the waste container. The label must be clear, durable, and comprehensive.

  • Causality: Proper labeling is a critical safety and regulatory requirement. It communicates the container's contents to all personnel and is necessary for legal transport and disposal. Your institution's EHS department will provide specific labeling requirements, but at a minimum, it should include:

    • The words "Chemical Waste" or "Non-Hazardous Waste"[7]

    • The full chemical name: "this compound"

    • The primary hazard(s): "Irritant"

    • Accumulation Start Date[7]

    • Your Name and Department/Lab Information[7]

Step 5: Storage and Final Disposition
  • Action: Store the sealed and labeled container in a designated, secure hazardous waste accumulation area.

  • Causality: This area should be away from general laboratory traffic and incompatible materials.[6] Storing waste in a designated location prevents accidental spills and ensures it is ready for collection.

  • Action: Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[6]

  • Causality: Professional waste handlers are trained and equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations, ensuring a compliant and environmentally sound end-of-life for the material.[8]

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Safety Data Sheet 5-Phenylpentanoic acid. Metascience. [Link]

  • This compound | C16H23NO4. PubChem, National Center for Biotechnology Information. [Link]

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]

  • Safety Data Sheet. Anaspec. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.[Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. AAPPTec. [Link]

  • A new consensus on reconciling fire safety with environmental & health impacts of chemical flame retardants. ResearchGate. [Link]

  • Boc-(R)-4-amino-5-phenylpentanoic acid. AMERICAN ELEMENTS®. [Link]

  • Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]

  • Inert Reassessment - Valeric acid (CAS Reg. No.109-52-4). U.S. Environmental Protection Agency. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Screening assessment carboxylic acids group. Canada.ca. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.